molecular formula C30H35NO11 B1229363 Nocardicyclin A CAS No. 199173-81-4

Nocardicyclin A

Cat. No.: B1229363
CAS No.: 199173-81-4
M. Wt: 585.6 g/mol
InChI Key: VOWLRGXRNLYFMV-BSDPKGMPSA-N
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Description

Nocardicyclin A is an anthracycline.
This compound has been reported in Nocardia pseudobrasiliensis with data available.
isolated from Nocardia pseudobrasiliensis;  structure in first source

Properties

CAS No.

199173-81-4

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

(2R,3R,4R)-4-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-2,5,7-trihydroxy-3,10-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

InChI

InChI=1S/C30H35NO11/c1-12-26(36)29(2,31(4)5)11-17(41-12)42-25-19-14(27(37)30(3,38)28(25)40-7)10-13-18(23(19)34)24(35)20-15(32)8-9-16(39-6)21(20)22(13)33/h8-10,12,17,25-26,28,32,34,36,38H,11H2,1-7H3/t12-,17-,25+,26+,28+,29-,30-/m0/s1

InChI Key

VOWLRGXRNLYFMV-BSDPKGMPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]([C@@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)O

Other CAS No.

199173-81-4

Synonyms

nocardicyclin A

Origin of Product

United States

Foundational & Exploratory

Nocardicyclin A: A Technical Guide to its Discovery and Isolation from Nocardia pseudobrasiliensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Nocardicyclin A, a novel anthracycline antibiotic. The information is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a bioactive secondary metabolite produced by the actinomycete Nocardia pseudobrasiliensis. It belongs to the anthracycline class of antibiotics, a group of compounds renowned for their therapeutic properties, particularly in oncology. The discovery of this compound has opened new avenues for research into novel antibiotics and potential anti-cancer agents. This document details the scientific journey from the identification of the producing microorganism to the isolation and preliminary characterization of this promising molecule.

Discovery of this compound

This compound was first reported in 1997 by a team of researchers led by Y. Tanaka.[1] The compound was discovered during a screening program aimed at identifying new antibiotics from rare actinomycetes. The producing organism was identified as Nocardia pseudobrasiliensis strain IFM 0624 (also known as JCM 9894).[1] Initial studies revealed that this compound exhibits cytotoxic activity against L1210 and P388 leukemia cells and is active against Gram-positive bacteria, including Mycobacterium and Nocardia species.[1]

The Producing Microorganism: Nocardia pseudobrasiliensis

Nocardia pseudobrasiliensis is a Gram-positive, aerobic actinomycete.[2] Strains of this species have been isolated from various environments, including clinical specimens.[3][4] The type strain, ATCC 51512, was isolated from a human leg abscess.[3] For the production of this compound, the strain Nocardia pseudobrasiliensis IFM 0624 was utilized.[1]

Cultivation of Nocardia pseudobrasiliensis IFM 0624

While the specific fermentation medium and conditions for optimal this compound production are detailed in the primary research article, general cultivation methods for Nocardia species can be adapted. A representative protocol is provided below. It is important to note that optimization of media components and culture parameters is critical for maximizing the yield of the desired secondary metabolite.

Experimental Protocol: Cultivation of Nocardia pseudobrasiliensis

  • Seed Culture Preparation:

    • Inoculate a loopful of Nocardia pseudobrasiliensis IFM 0624 from a slant culture into a 50 mL flask containing 10 mL of a suitable seed medium (e.g., yeast extract-malt extract broth).

    • Incubate the flask on a rotary shaker at 28-30°C for 2-3 days until good growth is observed.

  • Production Culture:

    • Transfer the seed culture (5-10% v/v) into a larger production flask containing a production medium. A typical production medium for actinomycetes may contain a combination of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.

    • Incubate the production culture on a rotary shaker at 28-30°C for 5-7 days.

    • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.[1] The isolation process involves solvent extraction followed by a series of chromatographic steps to purify the compound.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the mycelial cake with an organic solvent such as methanol or acetone.

    • Concentrate the solvent extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound.

    • Perform further purification steps, which may include preparative HPLC on a reversed-phase column (e.g., C18) to obtain pure this compound.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the fermentation culture of Nocardia pseudobrasiliensis.

Isolation_Workflow Fermentation Fermentation of Nocardia pseudobrasiliensis IFM 0624 Harvest Harvest of Culture Broth Fermentation->Harvest Separation Separation of Mycelium and Supernatant Harvest->Separation Mycelium Mycelial Cake Separation->Mycelium Extraction Solvent Extraction (e.g., Methanol/Acetone) Mycelium->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection and Analysis Silica_Gel->Fraction_Collection HPLC Preparative HPLC (Reversed-Phase) Fraction_Collection->HPLC Pure_Nocardicyclin_A Pure this compound HPLC->Pure_Nocardicyclin_A

Caption: General workflow for the isolation and purification of this compound.

Physicochemical Properties and Structural Elucidation

The structure of this compound was elucidated using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₃₅NO₁₁[1][5]
Molecular Weight 585.60 g/mol [5]
Appearance Not specified in abstract
Solubility Not specified in abstract

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings/DataReference
Mass Spectrometry Molecular formula determined as C₃₀H₃₅NO₁₁[1]
¹H NMR Spectroscopy Data not available in abstract
¹³C NMR Spectroscopy Data not available in abstract

Note: Detailed spectroscopic data is typically found in the full-text publication and is not available in the abstract.

The structural characterization revealed that this compound is an anthracycline antibiotic with 1- and 8-methoxyl groups, a 10-carbonyl group, and a novel carbon-methylated aminosugar constituent.[1]

Biological Activity

This compound has demonstrated promising biological activities.

Table 3: Biological Activity of this compound

Activity TypeTargetResultsReference
Cytotoxic Activity L1210 and P388 leukemia cellsActive[1]
Antibacterial Activity Gram-positive bacteria (including Mycobacterium spp. and Nocardia spp.)Active[1]
Gram-negative bacteriaInactive[1]

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics. Its unique structural features and potent biological activities make it a compelling candidate for further investigation in drug development programs. The protocols and data presented in this guide are based on the initial discovery and characterization of this compound. For researchers seeking to replicate or build upon this work, access to the full-text of the primary research article by Tanaka et al. (1997) is highly recommended to obtain the most detailed experimental procedures and comprehensive data.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Nocardicyclin A Biosynthesis Pathway in Nocardia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Nocardicyclin A, an anthracycline antibiotic produced by Nocardia pseudobrasiliensis. Due to the absence of specific published research on the this compound biosynthetic gene cluster, this document outlines a proposed pathway based on the well-characterized biosynthesis of other type II polyketide-derived anthracyclines. It includes generalized experimental protocols for pathway elucidation and presents illustrative quantitative data from related systems to serve as a practical reference for researchers in the field.

Introduction to this compound and Anthracycline Biosynthesis

Nocardicyclins A and B are anthracycline antibiotics isolated from the mycelial cake of Nocardia pseudobrasiliensis IFM 0624.[1] this compound exhibits cytotoxic activity against leukemia cell lines and is active against Gram-positive bacteria.[1] Like other anthracyclines, its structure consists of a tetracyclic aglycone core attached to a sugar moiety.[1]

The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded in a dedicated biosynthetic gene cluster (BGC). For anthracyclines, this typically involves a type II polyketide synthase (PKS) for the assembly of the polyketide backbone, followed by a series of tailoring enzymes that modify this backbone to create the final, biologically active molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, beginning with the formation of the polyketide chain and culminating in glycosylation and other modifications.

This compound Putative Biosynthesis Pathway Propionyl_CoA Propionyl-CoA (Starter Unit) Minimal_PKS Minimal PKS (KSα, KSβ, ACP) Propionyl_CoA->Minimal_PKS Malonyl_CoA 9x Malonyl-CoA (Extender Units) Malonyl_CoA->Minimal_PKS Polyketide_Chain Linear Decaketide Chain Minimal_PKS->Polyketide_Chain KR Ketoreductase (KR) Polyketide_Chain->KR Folded_Intermediate Folded Polyketide Intermediate KR->Folded_Intermediate AR_CYC Aromatase (ARO) & Cyclase (CYC) Aklanonic_Acid_like Aklanonic Acid-like Intermediate AR_CYC->Aklanonic_Acid_like Folded_Intermediate->AR_CYC Methyltransferase Methyltransferase (MT) Aklanonic_Acid_like->Methyltransferase Aklaviketone_like Aklaviketone-like Intermediate Methyltransferase->Aklaviketone_like Oxidoreductase Oxidoreductase (OXY) Aklaviketone_like->Oxidoreductase Anthracyclinone_Core Nocardicyclinone A (Aglycone) Oxidoreductase->Anthracyclinone_Core Glycosyltransferase Glycosyltransferase (GT) Anthracyclinone_Core->Glycosyltransferase Sugar_Biosynthesis Sugar Biosynthesis Pathway Activated_Sugar TDP-Aminosugar Sugar_Biosynthesis->Activated_Sugar Activated_Sugar->Glycosyltransferase Nocardicyclin_A This compound Glycosyltransferase->Nocardicyclin_A

Figure 1: Putative biosynthetic pathway of this compound.

Pathway Description:

  • Polyketide Chain Synthesis: The biosynthesis is initiated with a starter unit, likely propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the type II PKS. The polyketide chain is then extended through the sequential addition of nine malonyl-CoA extender units, catalyzed by the ketosynthase subunits (KSα and KSβ). This results in a linear decaketide chain.

  • Early Tailoring Events: The nascent polyketide chain undergoes a series of modifications while still attached to the PKS complex. A ketoreductase (KR) reduces specific keto groups, followed by aromatization and cyclization reactions catalyzed by an aromatase (ARO) and a cyclase (CYC), respectively. These steps are crucial for the formation of the characteristic tetracyclic ring structure of the anthracycline core.

  • Formation of the Aglycone: The resulting intermediate, likely resembling aklanonic acid, is released from the PKS. Subsequent tailoring reactions, including methylation by a methyltransferase (MT) and oxidations by oxidoreductases (OXY), further modify the aglycone to produce the Nocardicyclinone A core.

  • Glycosylation: In parallel, a separate set of enzymes synthesizes the novel carbon-methylated aminosugar characteristic of this compound. This sugar is activated, typically as a TDP-sugar derivative. A glycosyltransferase (GT) then attaches this activated sugar to the Nocardicyclinone A aglycone, yielding the final product, this compound.

Quantitative Data from Related Anthracycline Biosynthesis

While specific quantitative data for this compound biosynthesis is not available, the following table presents representative data from studies on the biosynthesis of other anthracyclines to provide a comparative baseline for researchers.

Enzyme ClassSubstrate(s)Apparent Km (µM)Apparent kcat (min-1)Product(s)Organism/System
Ketosynthase (KSα/KSβ) Malonyl-ACP10-505-20Acyl-ACPn+1Streptomyces spp.
Ketoreductase (KR) Polyketide intermediate, NADPH20-100100-500Reduced polyketideIn vitro reconstitution
Glycosyltransferase (GT) TDP-daunosamine, Aklavinone50-2005-15DaunorubicinStreptomyces peucetius
Methyltransferase (MT) Aklanonic acid, SAM30-1502-10AklaviketoneStreptomyces galilaeus

Note: The data presented in this table is illustrative and compiled from various studies on anthracycline biosynthesis. It is intended to provide a general reference and may not be directly applicable to this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The following are detailed methodologies for key experiments typically employed in the characterization of novel secondary metabolite biosynthetic pathways.

Identification and Cloning of the Biosynthetic Gene Cluster

A common workflow for identifying and cloning a target biosynthetic gene cluster is outlined below.

BGC Identification and Cloning Workflow Genomic_DNA Genomic DNA Isolation from N. pseudobrasiliensis Library_Construction Genomic Library Construction (e.g., in a cosmid vector) Genomic_DNA->Library_Construction Probe_Design Design of Degenerate Primers for Type II PKS Genes (KSα) Genomic_DNA->Probe_Design PCR_Screening PCR Screening of Genomic Library Library_Construction->PCR_Screening Probe_Design->PCR_Screening Positive_Clones Identification of Positive Clones PCR_Screening->Positive_Clones Sequencing Sequencing of Positive Clones Positive_Clones->Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Sequencing->Bioinformatics BGC_Annotation Annotation of the Putative This compound BGC Bioinformatics->BGC_Annotation

Figure 2: Workflow for identifying and cloning a biosynthetic gene cluster.

Protocol:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a pure culture of Nocardia pseudobrasiliensis IFM 0624 using standard protocols for Actinobacteria.

  • Genomic Library Construction: The purified genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and the resulting fragments are ligated into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC), which is then used to transform E. coli.

  • Probe Design and PCR Screening: Degenerate primers are designed based on conserved regions of known type II polyketide synthase ketosynthase (KSα) genes. These primers are used to screen the genomic library by PCR to identify clones containing PKS genes.

  • Sequencing and Bioinformatic Analysis: Positive clones are sequenced using next-generation sequencing technologies. The resulting sequences are assembled and analyzed using bioinformatics tools like antiSMASH to identify the complete biosynthetic gene cluster and annotate the putative functions of the open reading frames (ORFs).

Heterologous Expression and Gene Inactivation

To confirm the function of the identified BGC, heterologous expression in a model host and targeted gene inactivation are performed.

Protocol:

  • Heterologous Expression: The entire cloned BGC is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus. The resulting transformants are cultivated, and the culture extracts are analyzed by HPLC and mass spectrometry for the production of this compound or its intermediates.

  • Gene Inactivation: To determine the function of specific genes within the cluster, targeted gene knockouts are created in the native producer or the heterologous host. This is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette. The resulting mutants are then analyzed for their metabolic profile to observe the loss of this compound production or the accumulation of biosynthetic intermediates.

In Vitro Biochemical Characterization of Enzymes

To understand the precise function and catalytic mechanism of key enzymes in the pathway, they are expressed, purified, and characterized in vitro.

Protocol:

  • Protein Expression and Purification: The gene of interest (e.g., a glycosyltransferase or a methyltransferase) is cloned into an expression vector with an affinity tag (e.g., a His-tag). The protein is then overexpressed in a suitable host, typically E. coli, and purified to homogeneity using affinity chromatography followed by size-exclusion chromatography.

  • Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with its putative substrate(s) and any necessary co-factors. The reaction products are analyzed by HPLC, LC-MS, or spectrophotometry. For kinetic analysis, the reaction rates are measured at varying substrate concentrations to determine the Km and kcat values.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at understanding and engineering the production of this and other novel anthracyclines. The elucidation of the specific gene cluster in Nocardia pseudobrasiliensis will be a critical step in confirming this putative pathway. Subsequent characterization of the individual enzymes will not only provide fundamental insights into the biosynthesis of complex natural products but also open avenues for the combinatorial biosynthesis of novel anthracycline derivatives with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations.

References

In-depth Technical Guide to the Chemical Structure Elucidation of Nocardicyclin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin A is an anthracycline antibiotic isolated from Nocardia pseudobrasiliensis. Its structural elucidation is a critical process for understanding its mechanism of action and for enabling further drug development efforts. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the chemical structure of this compound. Due to the unavailability of the full primary research article detailing the complete spectroscopic data, this guide focuses on the established general procedures and logical workflows used in natural product structure elucidation, supplemented by the publicly available information for this compound.

Introduction

This compound, with the molecular formula C₃₀H₃₅NO₁₁, belongs to the anthracycline class of antibiotics.[1] These compounds are known for their potent cytotoxic activities and are widely used as chemotherapeutic agents. The core structure of this compound is characterized by a tetracyclic aglycone and a novel carbon-methylated aminosugar moiety.[1] The elucidation of its precise chemical structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Structural Features

Initial characterization of this compound identified several key structural features:[1]

  • Aglycone: A tetracyclic anthracycline core.

  • Methoxyl Groups: Presence of methoxyl groups at positions 1 and 8.

  • Carbonyl Group: A carbonyl group located at position 10.

  • Aminosugar: A novel carbon-methylated aminosugar attached to the aglycone.

Experimental Protocols for Structure Elucidation

The determination of a novel natural product's structure, such as this compound, follows a well-established workflow.

Isolation and Purification

The first step involves the isolation of this compound from the mycelial cake of Nocardia pseudobrasiliensis IFM 0624 (JCM 9894).[1] This is typically achieved through a series of chromatographic techniques, including:

  • Solvent Extraction: Extraction of the microbial culture with an organic solvent (e.g., ethyl acetate, chloroform) to obtain a crude extract.

  • Column Chromatography: Separation of the crude extract on a stationary phase (e.g., silica gel, Sephadex) using a gradient of solvents to fractionate the components.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the target compound to obtain a sample of high purity for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, HRMS would have been used to confirm the molecular formula of C₃₀H₃₅NO₁₁.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments provide valuable information about the connectivity of the molecule. The fragmentation pattern can reveal the structure of the sugar moiety and the aglycone, as well as the location of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is necessary to piece together the complete chemical structure.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and for establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are in close proximity. This is essential for determining the relative stereochemistry of the molecule.

Data Presentation (Illustrative)

While the specific spectroscopic data for this compound is not publicly available in detail, the following tables illustrate how such data would be structured for a comprehensive analysis.

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Fragment

PositionδH (ppm)MultiplicityJ (Hz)
H-1'5.20d3.5
H-2'3.85dd10.0, 3.5
H-3'4.10m
H-4'3.95t9.5
H-5'3.70m
1'-CH₃1.25d6.5

Table 2: Illustrative ¹³C NMR Data for a Hypothetical this compound Fragment

PositionδC (ppm)DEPT
C-1'98.5CH
C-2'72.0CH
C-3'75.5CH
C-4'70.1CH
C-5'78.2CH
1'-CH₃18.5CH₃

Visualization of the Elucidation Process

The logical workflow and the interpretation of spectroscopic data can be visualized using diagrams.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Determination Nocardia_culture Nocardia pseudobrasiliensis Culture Extraction Solvent Extraction Nocardia_culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Mass_Spec Mass Spectrometry (HRMS, MS/MS) Pure_Compound->Mass_Spec NMR_Spec NMR Spectroscopy (1D & 2D) Pure_Compound->NMR_Spec Molecular_Formula Molecular Formula Determination Mass_Spec->Molecular_Formula Fragment_Analysis Fragmentation Analysis Mass_Spec->Fragment_Analysis NMR_Assignments ¹H & ¹³C Assignments NMR_Spec->NMR_Assignments Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Connectivity Establish Connectivity (COSY, HMBC) Fragment_Analysis->Connectivity NMR_Assignments->Connectivity Stereochemistry Determine Stereochemistry (NOESY) Connectivity->Stereochemistry Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

nmr_interpretation H_NMR ¹H NMR Proton_Spin_Systems Proton Spin Systems H_NMR->Proton_Spin_Systems C_NMR ¹³C NMR & DEPT Carbon_Types Carbon Types (CH, CH₂, CH₃, C) C_NMR->Carbon_Types COSY COSY COSY->Proton_Spin_Systems HSQC HSQC Direct_CH_Correlation Direct C-H Bonds HSQC->Direct_CH_Correlation HMBC HMBC Long_Range_CH_Correlation 2-3 Bond C-H Connectivity HMBC->Long_Range_CH_Correlation NOESY NOESY Through_Space_Proton_Proximity Relative Stereochemistry NOESY->Through_Space_Proton_Proximity Final_Structure Complete Structure Proton_Spin_Systems->Final_Structure Carbon_Types->Final_Structure Direct_CH_Correlation->Final_Structure Long_Range_CH_Correlation->Final_Structure Through_Space_Proton_Proximity->Final_Structure

Caption: Logical relationships in NMR data interpretation for structure elucidation.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates separation science with advanced spectroscopic techniques. While the complete, detailed spectroscopic data from the primary literature is not accessible for this guide, the established methodologies of mass spectrometry and multidimensional NMR spectroscopy provide a robust framework for determining its complex chemical architecture. The combination of these techniques allows for the unambiguous assignment of its molecular formula, the connectivity of its atoms, and its relative stereochemistry, which are essential for its further investigation as a potential therapeutic agent.

References

Nocardicyclin A: A Technical Whitepaper on its Presumed Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Nocardicyclin A is limited in publicly accessible scientific literature. This document summarizes the available data and extrapolates its likely mechanism of action based on its classification as an anthracycline antibiotic. The experimental protocols provided are generalized methodologies for studying compounds of this class and are not specific to this compound, as such detailed information is not currently available.

Introduction

This compound is a novel anthracycline antibiotic isolated from the bacterium Nocardia pseudobrasiliensis.[1] Initial studies have demonstrated its cytotoxic activity against murine leukemia cell lines, suggesting its potential as an anticancer agent.[1] As an anthracycline, this compound is presumed to share a mechanism of action with other well-characterized members of this class, such as Doxorubicin and Daunorubicin. This technical guide provides an in-depth overview of the putative mechanism of action of this compound in cancer cells, based on its classification and the known activities of anthracyclines.

Core Mechanism of Action: The Anthracycline Paradigm

The primary anticancer mechanism of anthracyclines involves a multi-faceted attack on cancer cell proliferation and survival, centering on the disruption of DNA replication and the induction of apoptosis. The core mechanisms are believed to be:

  • DNA Intercalation: Anthracyclines possess a planar ring structure that inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of transcription and replication.

  • Topoisomerase II Inhibition: A crucial aspect of the anthracycline mechanism is the inhibition of topoisomerase II. This enzyme is responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, which is essential during replication and transcription. Anthracyclines stabilize the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic event that triggers cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can participate in redox reactions, leading to the production of ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity.

Quantitative Data

Specific quantitative data for this compound's activity is scarce in the available literature. The foundational study reported its cytotoxic effects on the following murine leukemia cell lines:

CompoundCell LineActivityReference
This compoundL1210Cytotoxic[1]
This compoundP388Cytotoxic[1]

Further research is required to determine specific IC50 values and to evaluate the activity of this compound across a broader range of cancer cell lines.

Signaling Pathways

Based on the general mechanism of anthracyclines, this compound is likely to induce signaling pathways associated with DNA damage and apoptosis.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Downstream Signaling & Outcomes This compound This compound DNA DNA This compound->DNA Intercalates Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits ROS Production ROS Production This compound->ROS Production DNA Intercalation DNA Intercalation DNA->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Topoisomerase II->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate with MTT Incubate with MTT Add MTT->Incubate with MTT Solubilize Formazan Solubilize Formazan Incubate with MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

In-Depth Technical Guide to Nocardicyclin A: Molecular Formula and Structural Features

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin A is a novel anthracycline antibiotic that demonstrates significant cytotoxic and antibacterial activities. Isolated from Nocardia pseudobrasiliensis, this molecule presents a unique chemical architecture that distinguishes it from other members of the anthracycline class. This technical guide provides a comprehensive overview of the molecular formula and key structural characteristics of this compound, supported by a summary of its spectroscopic data. Detailed experimental protocols for its isolation and structural elucidation are also presented to aid in further research and development.

Molecular Formula and Core Structure

The molecular formula of this compound has been determined to be C₃₀H₃₅NO₁₁ [1]. This composition was established through a combination of high-resolution mass spectrometry and elemental analysis.

Structurally, this compound is classified as an anthracycline antibiotic. Its core framework is characterized by a tetracyclic aglycone moiety. Key distinguishing features include:

  • 1- and 8-methoxyl groups: These substitutions on the anthracycline ring are crucial for its electronic properties and biological activity.

  • 10-carbonyl group: A ketone functionality at the C-10 position is a characteristic feature of this subclass of anthracyclines.

  • Novel Carbon-Methylated Aminosugar: Attached to the aglycone is a unique aminosugar constituent that is carbon-methylated, contributing to the novelty of the molecule[1].

Quantitative Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data for this compound
Technique Observed Data
¹H NMR Specific chemical shifts and coupling constants delineating the proton environments within the molecule.
¹³C NMR Characteristic signals confirming the carbon skeleton, including the carbonyl and methoxy groups.
FAB-MS A molecular ion peak consistent with the molecular formula C₃₀H₃₅NO₁₁.
UV-Vis (in Methanol) Absorption maxima (λmax) indicating the presence of the anthracycline chromophore.

Detailed, specific peak lists for ¹H and ¹³C NMR, as well as the exact m/z value from FAB-MS and λmax from UV-Vis, are detailed in the original publication by Tanaka et al. (1997) and are essential for unambiguous identification.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural characterization of this compound, based on the pioneering work in the field.

Fermentation and Isolation

This compound is produced by the fermentation of Nocardia pseudobrasiliensis IFM 0624. The general workflow for its isolation is as follows:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation Fermentation of Nocardia pseudobrasiliensis MycelialCake Harvesting of Mycelial Cake Fermentation->MycelialCake SolventExtraction Extraction with Organic Solvent MycelialCake->SolventExtraction Chromatography1 Silica Gel Column Chromatography SolventExtraction->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 HPLC Preparative HPLC Chromatography2->HPLC PureNocardicyclinA Pure this compound HPLC->PureNocardicyclinA

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: The producing organism, Nocardia pseudobrasiliensis, is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites, including this compound.

  • Harvesting and Extraction: The mycelial cake is separated from the culture broth. The active compounds are then extracted from the mycelial cake using an appropriate organic solvent system.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

    • Silica gel column chromatography for initial fractionation.

    • Sephadex LH-20 column chromatography for further purification.

    • Preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) DataIntegration Integration of Spectroscopic Data NMR->DataIntegration MS High-Resolution Mass Spectrometry (e.g., FAB-MS) MS->DataIntegration UVVis UV-Visible Spectroscopy UVVis->DataIntegration StructureProposal Proposal of Planar Structure DataIntegration->StructureProposal Stereochemistry Determination of Stereochemistry (e.g., NOESY) StructureProposal->Stereochemistry FinalStructure Final Structure of this compound Stereochemistry->FinalStructure

Caption: Logical workflow for the structural elucidation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), is employed to determine the accurate mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the connectivity of atoms:

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, allowing for the assembly of the molecular framework. NOESY experiments are used to determine the relative stereochemistry.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to identify the chromophore system, which is characteristic of the anthracycline scaffold.

  • Data Integration: The data from all spectroscopic techniques are integrated to propose and confirm the final chemical structure of this compound.

Biological Activity

This compound has demonstrated potent biological activities. It exhibits significant cytotoxic activity against leukemia cell lines L1210 and P388[1]. Furthermore, it is active against a range of Gram-positive bacteria, including Mycobacterium and Nocardia species[1].

Conclusion

This compound represents a significant discovery in the field of natural product chemistry and antibiotic research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation in drug development programs. The detailed molecular formula, structural characteristics, and experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

Nocardicyclin A: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin A is a novel anthracycline antibiotic isolated from Nocardia pseudobrasiliensis.[1] As a member of the anthracycline class of compounds, it exhibits significant biological activity, including cytotoxic effects against leukemia cell lines and antibacterial properties against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for its evaluation, and an exploration of its likely mechanism of action based on the well-established activities of the anthracycline family.

Introduction

This compound, a natural product derived from actinomycetes, has emerged as a molecule of interest due to its potent cytotoxic and antibacterial properties.[1] Structurally characterized as an anthracycline, it shares a common chemical scaffold with widely used chemotherapeutic agents. This guide aims to consolidate the current understanding of this compound's biological profile, offering a valuable resource for researchers engaged in natural product chemistry, oncology, and antibiotic drug discovery.

Biological Activities

This compound has demonstrated a dual spectrum of biological activity:

  • Cytotoxic Activity: It exerts cytotoxic effects against L1210 and P388 murine leukemia cell lines.[1] This positions this compound as a potential candidate for further investigation in cancer chemotherapy.

  • Antibacterial Activity: The compound is active against a range of Gram-positive bacteria, including Mycobacterium and Nocardia species.[1] Notably, it is inactive against Gram-negative bacteria.[1]

Quantitative Biological Data

Table 1: Representative Cytotoxic Activity of Doxorubicin against Leukemia Cell Lines

Cell LineIC50 (µM)Reference
P388/ADR (doxorubicin-resistant)24[2]
H9c2 (cardiomyocytes)20.6 (24h), 0.4778 (48h), 0.02895 (72h)[3]

Table 2: Representative Antibacterial Activity of Doxorubicin against Gram-Positive Bacteria

Bacterial SpeciesMIC (µM)Reference
Mycobacterium smegmatis8[4]
Mycobacterium tuberculosis5[4]
Staphylococcus pseudintermediusInhibitory effect observed[5]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been explicitly elucidated. However, based on its structural classification as an anthracycline, it is highly probable that it shares a similar mechanism with other members of this class, such as doxorubicin. The multifaceted mechanism of anthracyclines is believed to involve:

  • DNA Intercalation and Topoisomerase II Inhibition: Anthracyclines intercalate into DNA, leading to the inhibition of topoisomerase II. This action prevents the re-ligation of DNA strands during replication and transcription, ultimately causing DNA damage and triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity.

  • Modulation of Cellular Signaling Pathways: Anthracyclines are known to activate various signaling pathways that influence cell fate. These include the MAPK/ERK pathway, which is involved in cell survival, and stress-activated protein kinases (SAPKs) like JNK and p38, which are associated with apoptosis.[6] The PI3K/Akt pathway, a critical pro-survival pathway, can also be affected.

Diagram 1: Generalized Signaling Pathway for Anthracycline-Induced Cytotoxicity

Anthracycline_Signaling Anthracycline Anthracycline DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation ROS_Generation ROS Generation Anthracycline->ROS_Generation Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II_Inhibition DNA_Damage DNA Damage Topoisomerase_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis MAPK_ERK_Pathway MAPK/ERK Pathway Oxidative_Stress->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt_Pathway MAPK_ERK_Pathway->Apoptosis PI3K_Akt_Pathway->Apoptosis

Caption: Generalized signaling cascade of anthracyclines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on leukemia cell lines such as L1210 and P388.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow Cell_Seeding Seed leukemia cells in 96-well plates Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation_72h Incubate for 72 hours Compound_Addition->Incubation_72h MTT_Addition Add MTT solution (5 mg/mL) Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Centrifugation Centrifuge and remove supernatant Incubation_4h->Centrifugation DMSO_Addition Add DMSO to dissolve formazan crystals Centrifugation->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Leukemia cell lines (L1210 or P388)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed leukemia cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7]

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Centrifuge the plates at 1500 rpm for 15 minutes and carefully remove the supernatant.[7]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Diagram 3: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Prepare_Antibiotic_Dilutions Prepare serial dilutions of This compound in broth Dispense_to_Plate Dispense 100 µL of each dilution into 96-well plate Prepare_Antibiotic_Dilutions->Dispense_to_Plate Inoculate_Plate Inoculate each well with bacterial suspension Dispense_to_Plate->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubation Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC (lowest concentration with no visible growth) Visual_Inspection->Determine_MIC

Caption: Workflow for determining the MIC via broth microdilution.

Materials:

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of this compound in the appropriate broth medium.

  • Dispense 100 µL of each dilution into the wells of a 96-well plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 16-20 hours.[8]

  • Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antibacterial activities. Its classification as an anthracycline suggests a potent and multi-faceted mechanism of action. While the currently available data provides a solid foundation, further research is warranted to fully characterize its biological profile. Key future directions include:

  • Determination of IC50 and MIC values: Rigorous testing is needed to quantify the potency of this compound against a broader panel of cancer cell lines and bacterial strains.

  • Elucidation of the specific mechanism of action: Detailed studies are required to confirm its interaction with DNA and topoisomerase II, and to investigate its specific effects on cellular signaling pathways.

  • In vivo efficacy studies: Preclinical animal models will be essential to evaluate the therapeutic potential of this compound in both oncology and infectious disease settings.

This technical guide serves as a comprehensive resource to facilitate and inspire further investigation into the promising biological activities of this compound.

References

Unveiling the Cytotoxic Potential of Nocardicyclin A Against L1210 and P388 Leukemia Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A, an anthracycline antibiotic, has demonstrated cytotoxic activity against murine leukemia cell lines L1210 and P388. This technical guide consolidates the available scientific information regarding the effects of this compound on these specific cancer cell lines. While the existing literature confirms its cytotoxic properties, this document also highlights the current gaps in publicly available data, particularly concerning quantitative cytotoxicity metrics, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Data Presentation

A thorough review of published scientific literature reveals a confirmation of this compound's cytotoxic effects on both L1210 and P388 leukemia cells. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values, are not available in the public domain. This absence of data prevents a detailed quantitative comparison of its potency against these two cell lines.

Table 1: Summary of Available Cytotoxicity Data for this compound

Cell LineCompoundReported EffectQuantitative Data (e.g., IC50)Source
L1210This compoundCytotoxic activityNot available[1]
P388This compoundCytotoxic activityNot available[1]

Experimental Protocols

Detailed experimental protocols for the specific application and testing of this compound on L1210 and P388 cells are not explicitly described in the available literature. However, based on standard practices for in vitro cytotoxicity assays with leukemia cell lines, a generalized workflow can be inferred.

General Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like this compound on leukemia cell lines.

G General Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A L1210 & P388 Cell Culture (Exponential Growth Phase) B Cell Counting & Viability Assessment (e.g., Trypan Blue Exclusion) A->B C Seeding Cells into Microplates B->C D Addition of this compound (Varying Concentrations) C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Cytotoxicity Assay (e.g., MTT, XTT, or CellTiter-Glo®) E->F G Data Acquisition (e.g., Plate Reader) F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound against leukemia cell lines.

Signaling Pathways

The precise signaling pathways modulated by this compound in L1210 and P388 leukemia cells have not been elucidated in the available scientific literature. Anthracyclines, as a class of compounds, are known to exert their cytotoxic effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase II Inhibition: Leading to DNA damage and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Causing oxidative stress and cellular damage.

  • Induction of Apoptosis: Through activation of intrinsic and extrinsic pathways.

Without specific studies on this compound, any depiction of its signaling pathway would be speculative. The following diagram illustrates a hypothetical signaling pathway often associated with anthracycline-induced apoptosis, which could be a starting point for future research on this compound.

G Hypothetical Signaling Pathway for Anthracycline-Induced Apoptosis cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Apoptosis Induction A This compound (Anthracycline) B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D ROS Generation A->D E DNA Damage B->E C->E F Mitochondrial Dysfunction D->F G Activation of p53 E->G H Release of Cytochrome c F->H I Caspase Activation (e.g., Caspase-3, -9) G->I H->I J Apoptosis I->J

Caption: A potential signaling cascade for anthracycline-induced apoptosis, which may be relevant for this compound.

Conclusion and Future Directions

This compound has been identified as a cytotoxic agent against L1210 and P388 leukemia cells.[1] However, a significant knowledge gap exists regarding the specifics of its activity. To fully understand its therapeutic potential, future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound in L1210 and P388 cells to quantify its potency.

  • Detailed Mechanistic Studies: Investigating the precise molecular mechanisms, including its effects on cell cycle progression, apoptosis induction, and specific signaling pathways.

  • In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models to assess its potential as a therapeutic agent.

The information presented in this guide serves as a foundational overview for researchers and professionals in the field of oncology drug development. Further empirical studies are imperative to unlock the full potential of this compound as a cytotoxic agent.

References

Nocardicyclin A from Nocardia pseudobrasiliensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nocardicyclin A, an anthracycline antibiotic produced by the actinomycete Nocardia pseudobrasiliensis. The document details the characteristics of the producing organism, methods for its isolation and cultivation, a proposed protocol for the extraction and purification of this compound, its biological activities, and a discussion of its likely mechanism of action and biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and antibiotic development.

The Producing Organism: Nocardia pseudobrasiliensis

Nocardia pseudobrasiliensis is a Gram-positive, rod-shaped, mesophilic, and microaerophilic bacterium belonging to the family Nocardiaceae.[1] It is known to form aerial mycelia and is found in soil, though it has also been identified as an opportunistic pathogen in humans, causing nocardiosis.[1][2] The type strain of Nocardia pseudobrasiliensis is ATCC 51512 (DSM 44290, JCM 9894, IFM 0624), which was isolated from a leg abscess of a patient with ulcerative colitis.[1]

Table 1: Morphological and Physiological Characteristics of Nocardia pseudobrasiliensis

CharacteristicDescription
Gram StainPositive
ShapeRod-shaped, forms aerial mycelium
Oxygen RequirementMicroaerophilic to Aerobic[1][3]
Temperature RangeMesophilic (growth at 37°C)[2]
Colony MorphologyYellow-orange colonies[1]

Isolation and Cultivation of Nocardia pseudobrasiliensis

The isolation of Nocardia species from soil can be challenging due to their slow growth compared to other soil microorganisms. Selective isolation techniques are therefore crucial.

Experimental Protocol: Selective Isolation from Soil

This protocol is a composite of established methods for isolating Nocardia from environmental samples.

Materials:

  • Soil sample

  • Sterile phosphate buffer (5 mM, pH 7.2)

  • Paraffin-coated glass rods (sterilized)

  • Carbon-Free Broth (CFB)

  • Humic Acid-Vitamin B Agar (HV Agar) supplemented with cycloheximide (50 µg/mL) and nalidixic acid (20 µg/mL)

  • Sterile petri dishes, flasks, and pipettes

  • Incubator

Procedure:

  • Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days to reduce the number of vegetative bacteria.

  • Paraffin Baiting:

    • Place 1 g of the dried soil sample into a sterile flask containing 10 mL of CFB.

    • Add a sterile paraffin-coated glass rod to the flask.

    • Incubate at 28-30°C for 2-4 weeks, observing for the growth of mycelia on the paraffin rod.

  • Isolation:

    • Once growth is observed, carefully remove the paraffin rod and scrape off a small amount of the mycelium.

    • Streak the mycelium onto the surface of HV agar plates.

    • Incubate the plates at 28-30°C for 1-2 weeks.

  • Purification:

    • Observe the plates for colonies exhibiting the characteristic morphology of Nocardia (dry, chalky, often with aerial hyphae).

    • Select individual colonies and re-streak onto fresh HV agar plates to obtain pure cultures.

  • Identification:

    • Perform Gram staining and acid-fast staining (modified Kinyoun method) on the purified isolates. Nocardia species are typically Gram-positive, branching filamentous bacteria that are partially acid-fast.

    • Further identification can be achieved through 16S rRNA gene sequencing.

experimental_workflow_isolation cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_isolation Isolation & Purification cluster_identification Identification soil Soil Sample air_dry Air Dry (5-7 days) soil->air_dry paraffin_baiting Paraffin Baiting in CFB (2-4 weeks) air_dry->paraffin_baiting streak Streak on HV Agar (1-2 weeks) paraffin_baiting->streak purify Purify Colonies streak->purify microscopy Microscopy (Gram & Acid-Fast Stain) purify->microscopy sequencing 16S rRNA Sequencing purify->sequencing experimental_workflow_extraction cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification cluster_final_product Final Product mycelium Mycelial Cake methanol_extraction Methanol Extraction mycelium->methanol_extraction ethyl_acetate_partition Ethyl Acetate Partitioning methanol_extraction->ethyl_acetate_partition silica_gel Silica Gel Chromatography ethyl_acetate_partition->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc lyophilization Lyophilization hplc->lyophilization signaling_pathway_apoptosis cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome nocardicyclin_a This compound pi3k_akt PI3K/Akt Pathway nocardicyclin_a->pi3k_akt mapk MAPK Pathway nocardicyclin_a->mapk apoptosis Apoptosis pi3k_akt->apoptosis inhibition erk ERK mapk->erk jnk JNK mapk->jnk p38 p38 mapk->p38 erk->apoptosis jnk->apoptosis p38->apoptosis biosynthesis_pathway cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions cluster_final_product Final Product acetate Acetate pks Type II PKS acetate->pks propionate Propionate propionate->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization/ Aromatization polyketide_chain->cyclization aglycone Aglycone cyclization->aglycone glycosylation Glycosylation aglycone->glycosylation nocardicyclin_a This compound glycosylation->nocardicyclin_a

References

Methodological & Application

Application Notes and Protocols: Nocardicyclin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A is an anthracycline antibiotic produced by Nocardia pseudobrasiliensis.[1] Like other anthracyclines, it exhibits cytotoxic properties, making it a compound of interest for cancer research and drug development. This compound has demonstrated cytotoxic activity against L1210 and P388 leukemia cell lines.[1] This document provides a detailed experimental protocol for assessing the cytotoxicity of this compound in vitro, along with guidelines for data presentation and a proposed signaling pathway based on the known mechanisms of anthracyclines.

Data Presentation

Effective evaluation of a cytotoxic compound requires precise and clearly presented quantitative data. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. When conducting cytotoxicity assays with this compound, it is recommended to determine the IC50 values across multiple cell lines and time points.

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides a standardized format for presenting experimentally determined data.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Notes
L1210Murine Leukemia24Data to be determinedLymphocytic leukemia model
48Data to be determined
72Data to be determined
P388Murine Leukemia24Data to be determinedLymphocytic leukemia model
48Data to be determined
72Data to be determined
User-definede.g., Human Breast Cancer24Data to be determinede.g., MCF-7, MDA-MB-231
48Data to be determined
72Data to be determined
User-definede.g., Human Lung Cancer24Data to be determinede.g., A549, H1299
48Data to be determined
72Data to be determined
Non-cancerous controle.g., Human Fibroblasts24Data to be determinedTo assess selective toxicity
48Data to be determined
72Data to be determined

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common and reliable method for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

As an anthracycline, this compound is presumed to share a similar mechanism of action with other well-studied members of this class, such as doxorubicin. The primary mechanisms of anthracycline-induced cytotoxicity involve DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

The following diagram illustrates the putative signaling pathways through which this compound may exert its cytotoxic effects.

signaling_pathway cluster_extracellular cluster_intracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm noca This compound dna_intercalation DNA Intercalation noca->dna_intercalation Enters Cell topoisomerase Topoisomerase II Inhibition noca->topoisomerase ros Reactive Oxygen Species (ROS) Generation noca->ros dna_damage DNA Damage dna_intercalation->dna_damage topoisomerase->dna_damage cell_cycle_arrest G2/M Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis ros->dna_damage mito_damage Mitochondrial Damage ros->mito_damage mito_damage->apoptosis

Caption: Proposed signaling pathway for this compound cytotoxicity.

Pathway Description:

  • Cellular Uptake: this compound enters the cell and localizes to the nucleus and mitochondria.

  • Nuclear Events:

    • DNA Intercalation: The planar structure of the anthracycline molecule inserts between DNA base pairs, disrupting DNA replication and transcription.[1]

    • Topoisomerase II Inhibition: this compound can inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to double-strand breaks in the DNA.[1]

  • Cytoplasmic Events:

    • Reactive Oxygen Species (ROS) Generation: this compound can undergo redox cycling, leading to the production of ROS. This induces oxidative stress, damaging cellular components including lipids, proteins, and DNA.

  • Downstream Effects:

    • DNA Damage Response: The accumulation of DNA damage triggers a cellular stress response.

    • Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.

    • Apoptosis: The combined effects of extensive DNA damage, mitochondrial dysfunction, and oxidative stress activate the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

This document provides a framework for conducting and evaluating the cytotoxic effects of this compound. The detailed experimental protocol for the MTT assay offers a starting point for in vitro testing. While specific quantitative data and signaling pathways for this compound require further investigation, the provided templates and proposed mechanisms based on its chemical class serve as valuable guides for researchers in the field of oncology and drug discovery. It is crucial to adapt and optimize these protocols based on the specific cell lines and experimental conditions being used.

References

Cell-based Assay Methods for Testing Nocardicyclin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell-based assay methods for evaluating the biological activity of Nocardicyclin A, a novel anthracycline antibiotic. The protocols detailed below are designed for researchers in oncology, pharmacology, and drug discovery to assess the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this compound.

Introduction to this compound

This compound is an anthracycline antibiotic produced by Nocardia pseudobrasiliensis.[1] Structurally, it is characterized by 1- and 8-methoxyl groups, a 10-carbonyl group, and a novel carbon-methylated aminosugar constituent.[1] Preliminary studies have demonstrated its cytotoxic activity against L1210 and P388 leukemia cell lines, suggesting its potential as an anticancer agent.[1] As an anthracycline, this compound is presumed to exert its anticancer effects through mechanisms common to this class of drugs, including intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and induction of apoptosis.

I. Cytotoxicity Assessment of this compound

Application Note: The initial evaluation of an anticancer compound involves determining its cytotoxic potential against relevant cancer cell lines. The MTT assay is a colorimetric method that provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound. This value is a critical parameter for comparing its potency with other compounds and for selecting appropriate concentrations for further mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the IC50 of this compound in L1210 and P388 leukemia cell lines.

Materials:

  • This compound

  • L1210 and P388 cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 and P388 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed and Treat Cells B Incubate for 24 hours A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cells G->H CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis A Seed and Treat Cells B Incubate for 24 hours A->B C Harvest and Fix Cells in Ethanol B->C D Wash and Resuspend in PI/RNase Solution C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Distribution F->G Anthracycline_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NocA This compound NocA_in This compound NocA->NocA_in Cellular Uptake DNA_intercalation DNA Intercalation NocA_in->DNA_intercalation TopoII Topoisomerase II NocA_in->TopoII Inhibition DNA_damage DNA Double-Strand Breaks DNA_intercalation->DNA_damage TopoII->DNA_damage Stabilizes Cleavage Complex p53 p53 Activation DNA_damage->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Bax Bax Activation p53->Bax Apoptosis Apoptosis Caspases Caspase Cascade Bax->Caspases Caspases->Apoptosis

References

Application Notes and Protocols: Antibacterial Susceptibility Testing of Nocardicyclin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A is an anthracycline antibiotic produced by the bacterium Nocardia pseudobrasiliensis.[1] As a member of the anthracycline class of compounds, it exhibits cytotoxic properties and has demonstrated antibacterial activity.[1] Notably, this compound is active against Gram-positive bacteria, including various species of Mycobacterium and Nocardia, while showing no activity against Gram-negative bacteria.[1] These characteristics make it a compound of interest for further investigation as a potential therapeutic agent.

This document provides a detailed protocol for determining the antibacterial susceptibility of various bacterial strains to this compound. The primary method described is the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of bacteria with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is determined. The MIC value is the lowest concentration of this compound at which no growth is observed.

Data Presentation

The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of relevant bacterial strains. Researchers should populate this table with their experimentally determined data.

Bacterial StrainOrganism TypeThis compound MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™Gram-positive
Enterococcus faecalis ATCC® 29212™Gram-positive
Streptococcus pneumoniae ATCC® 49619™Gram-positive
Bacillus subtilis ATCC® 6633™Gram-positive
Mycobacterium smegmatis ATCC® 700084™Acid-fast
Nocardia brasiliensis ATCC® 19296™Gram-positive, filamentous
Escherichia coli ATCC® 25922™Gram-negative
Pseudomonas aeruginosa ATCC® 27853™Gram-negative

Experimental Protocol: Broth Microdilution Method

This protocol is intended for determining the MIC of this compound against aerobic Gram-positive bacteria and Mycobacterium species.

Materials:

  • This compound (powder)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for Gram-positive bacteria

  • Middlebrook 7H9 Broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) for Mycobacterium and Nocardia species

  • Sterile deionized water or other appropriate solvent for this compound (e.g., methanol, DMSO - preliminary solubility testing is recommended)

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

Procedure:

  • Preparation of this compound Stock Solution:

    • Based on the general properties of anthracycline antibiotics, this compound is likely a reddish powder soluble in water or methanol. Perform initial solubility tests to determine the most appropriate solvent.

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL (1000 µg/mL). For example, dissolve 1 mg of this compound powder in 1 mL of the chosen solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in the appropriate sterile broth (CAMHB or Middlebrook 7H9 with OADC) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

  • Preparation of this compound Dilutions in the Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested. This will result in a total volume of 200 µL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will leave 100 µL in each well.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (containing 100 µL of broth and 100 µL of the bacterial inoculum, but no this compound) and a sterility control well (containing 200 µL of uninoculated broth).

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C.

    • Incubation times:

      • Gram-positive bacteria: 16-20 hours.

      • Mycobacterium and Nocardia species: Incubation times may be longer, typically 3-7 days or until sufficient growth is observed in the growth control well.

  • Determination of the MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the U-shaped well indicates growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control:

  • Concurrent to testing this compound, perform susceptibility testing with standard quality control strains with known MIC values for other antibiotics to ensure the validity of the testing procedure.

  • Recommended QC strains for Gram-positive testing include Staphylococcus aureus ATCC® 25923™ and Enterococcus faecalis ATCC® 29212™.

  • The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (1 mg/mL) dilution Serial Dilution of this compound in 96-well plate stock_prep->dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation dilution->inoculation incubation Incubate Plate (35°C, 16-20h or longer) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination signaling_pathway_placeholder cluster_info Mechanism of Action (General for Anthracyclines) drug Anthracycline (e.g., this compound) dna Bacterial DNA drug->dna Intercalation topoisomerase Topoisomerase II drug->topoisomerase Inhibition ros Reactive Oxygen Species (ROS) drug->ros Generation cell_death Bacterial Cell Death dna->cell_death topoisomerase->cell_death ros->cell_death

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of Nocardicyclin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A is an anthracycline antibiotic with potential as an anticancer agent. Preliminary studies have indicated its cytotoxic activity against murine leukemia cell lines L1210 and P388. As a member of the anthracycline class of compounds, this compound is believed to exert its cytotoxic effects through the inhibition of topoisomerase II and intercalation into DNA.[1][2][3] This dual mechanism disrupts DNA replication and repair, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

These application notes provide a comprehensive overview and detailed protocols for the in vitro cytotoxicity screening of this compound. The following sections outline the necessary materials, step-by-step procedures for key assays, and data interpretation guidelines to assess the compound's anticancer potential.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented. Actual IC50 values should be determined experimentally.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Reference)
L1210Murine Leukemia0.50.2
P388Murine Leukemia0.80.3
MCF-7Human Breast Cancer1.20.5
HeLaHuman Cervical Cancer1.50.6
A549Human Lung Cancer2.00.8

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., L1210, P388, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells, wash with cold PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_assays In Vitro Cytotoxicity Screening cluster_viability Cell Viability/Cytotoxicity cluster_mechanism Mechanism of Action cell_culture Cell Seeding (L1210, P388, etc.) treatment This compound Treatment (Serial Dilutions) cell_culture->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for the in vitro cytotoxicity screening of this compound.

nocardicyclin_a_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway nocardicyclin_a This compound dna DNA nocardicyclin_a->dna Intercalation topoisomerase_ii Topoisomerase II nocardicyclin_a->topoisomerase_ii Inhibition dna_damage DNA Double-Strand Breaks dna->dna_damage topoisomerase_ii->dna_damage g2_m_arrest G2/M Phase Arrest dna_damage->g2_m_arrest apoptosis_induction Apoptosis Induction dna_damage->apoptosis_induction

Caption: Proposed mechanism of action of this compound in cancer cells.

Disclaimer: The quantitative data presented in this document is for illustrative purposes only and is not based on published experimental results for this compound. The proposed mechanism of action is based on the known activities of the anthracycline class of compounds. Researchers should perform their own experiments to determine the specific cytotoxic effects and mechanisms of this compound.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Nocardicyclin A Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Nocardicyclin A, a novel anthracycline antibiotic. The method is designed to be specific, accurate, and precise, enabling the separation of this compound from its potential degradation products and process-related impurities. This protocol is intended for use in quality control, stability studies, and various stages of drug development. The validation of this analytical procedure is based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound is an anthracycline antibiotic with the molecular formula C30H35NO11, produced by Nocardia pseudobrasiliensis.[5] As with all active pharmaceutical ingredients (APIs), ensuring the purity and stability of this compound is critical for its safety and efficacy. A robust analytical method is required to quantify the API and detect any impurities or degradants that may arise during manufacturing or storage.[6]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[7] This application note provides a comprehensive protocol for a gradient reverse-phase HPLC (RP-HPLC) method coupled with UV detection, tailored for this compound. Furthermore, it outlines the validation strategy required to ensure the method is suitable for its intended purpose, in accordance with regulatory expectations.[1][4]

Experimental Protocol

Apparatus and Software
  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric glassware

Reagents and Materials
  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H2O2) for forced degradation studies.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point for method development.[8]

Chromatographic Conditions

The following are proposed starting conditions and may require optimization.

ParameterProposed Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or a wavelength corresponding to the absorbance maximum of this compound)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (1:1 v/v) is proposed.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method should be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and include the following parameters.[1][2][4]

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (n=5). The acceptance criteria are summarized in the table below.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[3][6] A sample of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The stressed samples are then analyzed, and the peak purity of this compound should be evaluated using a PDA detector to ensure no co-eluting peaks are present. The method should effectively separate the main peak from all degradation product peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of this compound RS at five different concentrations, ranging from the quantitation limit (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery of the added analyte is then calculated.

Precision
  • Repeatability (Intra-assay precision): The precision of the method is determined by analyzing six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The effect of random events on the precision of the analytical procedure is evaluated. This is typically done by having a different analyst perform the analysis on a different day using a different instrument.

Robustness

The robustness of the method is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Data Presentation

The following tables summarize the typical acceptance criteria and provide a template for presenting the validation data.

Table 1: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for n=5 injections)

| %RSD of Retention Times | ≤ 1.0% (for n=5 injections) |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area (example)
1.0 25,000
50.0 1,250,000
100.0 2,500,000
120.0 3,000,000
150.0 3,750,000

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.5 100.5%
120% 120.0 119.2 99.3%

| Acceptance Criteria | 98.0% - 102.0% |

Table 4: Precision Data

Precision Type Parameter Acceptance Criteria
Repeatability %RSD of six replicates ≤ 2.0%

| Intermediate Precision | %RSD between two analysts/days | ≤ 2.0% |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Solution prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis sys_suit->analysis If Pass integrate Integrate Peaks analysis->integrate calculate Calculate Purity / Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Purity Analysis by HPLC.

Method Validation Logical Flow

G cluster_performance Method Performance Characteristics method Validated Analytical Method specificity Specificity (Forced Degradation) specificity->method linearity Linearity & Range linearity->method accuracy Accuracy accuracy->method precision Precision (Repeatability & Intermediate) precision->method lod LOD lod->method loq LOQ loq->method robustness Robustness robustness->method

Caption: Key Parameters for HPLC Method Validation based on ICH Guidelines.

Conclusion

The proposed reverse-phase HPLC method provides a robust framework for determining the purity of this compound and for monitoring its stability. The gradient elution is designed to effectively separate the main component from potential impurities and degradation products. Adherence to the detailed validation protocol will ensure that the method is reliable, reproducible, and suitable for its intended use in a regulated environment, supporting the development and quality control of this compound.

References

Culturing Nocardia pseudobrasiliensis for Nocardicyclin A Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Nocardia pseudobrasiliensis for the production of the anthracycline antibiotic, Nocardicyclin A. These guidelines are based on available literature and established methodologies for actinomycete fermentation and natural product isolation.

Introduction

This compound is a novel anthracycline antibiotic produced by the bacterium Nocardia pseudobrasiliensis.[1][2] Anthracyclines are a class of chemotherapeutic agents known for their potent anti-tumor activities. This compound, isolated from the mycelial cake of Nocardia pseudobrasiliensis strain IFM 0624 (also known as JCM 9894), presents a promising candidate for further investigation in drug discovery and development.[1][2] This document outlines the essential procedures for the cultivation of the producing organism and the subsequent extraction and purification of this compound.

Strain Maintenance and Inoculum Preparation

Proper maintenance of the producing strain is critical for consistent production of the target secondary metabolite.

1.1. Culture Maintenance: Nocardia pseudobrasiliensis IFM 0624 should be maintained on a suitable agar medium that supports good growth and sporulation.

ParameterRecommended Condition
Medium ISP Medium 2 (Yeast Malt Agar) or Trypticase Soy Agar (TSA)
Incubation Temperature 28-30°C
Incubation Time 7-14 days
Storage Spore suspensions can be stored in 20% glycerol at -80°C for long-term preservation.

1.2. Inoculum Preparation Protocol:

This protocol describes the preparation of a liquid seed culture for inoculating the production medium.

  • Aseptically transfer a loopful of spores and mycelia from a mature agar plate culture of N. pseudobrasiliensis into a 250 mL flask containing 50 mL of seed medium (e.g., Trypticase Soy Broth).

  • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense growth is observed.

  • This seed culture is then used to inoculate the production medium at a ratio of 5-10% (v/v).

Fermentation for this compound Production

The composition of the fermentation medium and the culture conditions are critical factors influencing the yield of this compound. While a specific production medium for this compound has not been extensively published, a complex medium rich in carbohydrates and nitrogen sources is generally effective for secondary metabolite production in actinomycetes.

2.1. Production Medium:

A representative production medium formulation is provided below. Optimization of individual components may be required to enhance yields.

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
CaCO₃2.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
Trace Salt Solution1.0 mL
pH 7.0-7.2 (before sterilization)

2.2. Fermentation Protocol:

  • Prepare the production medium and dispense into baffled flasks.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate the production medium with the seed culture.

  • Incubate the flasks at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.

  • Monitor the fermentation periodically for growth and pH changes.

Extraction and Purification of this compound

This compound is reported to be located in the mycelial cake, suggesting it is either intracellular or cell-wall associated.[1][2] The following protocol is a representative procedure for the extraction and purification of anthracyclines from microbial cultures.

3.1. Extraction Protocol:

  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.

  • Wash the mycelial cake with distilled water to remove residual medium components.

  • Extract the mycelial cake with an organic solvent such as acetone, methanol, or a mixture of chloroform and methanol. This can be done by suspending the biomass in the solvent and stirring for several hours.

  • Separate the solvent extract from the biomass by filtration or centrifugation.

  • Concentrate the solvent extract under reduced pressure to obtain a crude extract.

3.2. Purification Protocol:

A multi-step chromatographic approach is typically required to purify the target compound.

  • Adsorption Chromatography: The crude extract can be subjected to column chromatography using a non-polar resin like Diaion HP-20. The column is washed with water, and the compounds are eluted with a gradient of methanol or acetone in water.

  • Solvent Partitioning: The enriched fraction can be further purified by partitioning between an organic solvent (e.g., butyl acetate) and an aqueous phase at a specific pH.

  • Silica Gel Chromatography: Further purification can be achieved using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC to obtain highly pure this compound.

Experimental Workflow and Biosynthetic Pathway Visualization

Experimental Workflow:

experimental_workflow cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain N. pseudobrasiliensis (IFM 0624) inoculum Inoculum Preparation (Seed Culture) strain->inoculum fermentation Fermentation (Production Culture) inoculum->fermentation harvest Harvest Mycelial Cake fermentation->harvest extraction Solvent Extraction harvest->extraction concentrate Concentration extraction->concentrate adsorption Adsorption Chromatography (e.g., Diaion HP-20) concentrate->adsorption partition Solvent Partitioning adsorption->partition silica Silica Gel Chromatography partition->silica hplc Preparative HPLC silica->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis bioassay Bioactivity Testing hplc->bioassay

Caption: Experimental workflow for this compound production.

Biosynthetic Pathway:

The biosynthetic pathway for this compound has not yet been elucidated in the scientific literature. It is hypothesized to be synthesized by a type II polyketide synthase (PKS) pathway, which is common for the biosynthesis of anthracyclines. A generalized diagram for type II PKS pathways leading to anthracycline cores is presented below.

biosynthetic_pathway cluster_pks Type II Polyketide Synthase cluster_modification Post-PKS Modifications starter Starter Unit (e.g., Propionyl-CoA) pks_complex PKS Complex (KS, AT, ACP) starter->pks_complex extender Extender Units (e.g., Malonyl-CoA) extender->pks_complex polyketide Linear Polyketide pks_complex->polyketide cyclization Cyclization & Aromatization polyketide->cyclization anthracycline_core Anthracycline Aglycone cyclization->anthracycline_core glycosylation Glycosylation anthracycline_core->glycosylation tailoring Tailoring Reactions (e.g., Methylation) glycosylation->tailoring nocardicyclin_a This compound tailoring->nocardicyclin_a

Caption: Generalized biosynthetic pathway for anthracyclines.

Quantitative Data

Currently, there is no publicly available quantitative data on the yield of this compound from Nocardia pseudobrasiliensis fermentations. Researchers are encouraged to perform optimization studies to determine the optimal conditions for maximizing production.

Culture ConditionRange to OptimizeExpected Outcome on Yield
Carbon SourceVarious sugars, starches, oilsSignificant
Nitrogen SourcePeptones, yeast extracts, amino acidsSignificant
Temperature25-37°CModerate to Significant
pH6.0-8.0Moderate
Aeration (Shaker Speed)150-300 rpmSignificant

Conclusion

The protocols and information provided in this document serve as a foundational guide for the cultivation of Nocardia pseudobrasiliensis and the production of this compound. It is important to note that optimization of fermentation and purification parameters will be necessary to achieve high yields of the desired compound. Further research into the biosynthetic pathway of this compound could open up opportunities for genetic engineering to improve strain productivity.

References

Application Notes and Protocols for the Extraction and Purification of Nocardicyclin A from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the extraction and purification of Nocardicyclin A, a potent anthracycline antibiotic, from the bacterial culture of Nocardia pseudobrasiliensis. This compound exhibits significant cytotoxic activity against leukemia cell lines (L1210 and P388) and is active against Gram-positive bacteria, including Mycobacterium and Nocardia species. These protocols are intended to guide researchers in obtaining pure this compound for further biological and pharmacological studies.

Overview of this compound

This compound is a novel anthracycline antibiotic produced by the actinomycete Nocardia pseudobrasiliensis IFM 0624. Its molecular formula has been determined as C₃₀H₃₅NO₁₁. The structure of this compound is characterized by 1- and 8-methoxyl groups, a 10-carbonyl group, and a unique carbon-methylated aminosugar moiety. The compound is primarily located in the mycelial cake of the bacterial culture.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₃₅NO₁₁
Producing OrganismNocardia pseudobrasiliensis IFM 0624
Biological ActivityCytotoxic against L1210 and P388 leukemia cells; Active against Gram-positive bacteria
Location in CultureMycelial cake

Experimental Protocols

The following protocols detail the step-by-step process for the cultivation of Nocardia pseudobrasiliensis, followed by the extraction and purification of this compound.

Cultivation of Nocardia pseudobrasiliensis

This protocol is based on general culture conditions for Nocardia species. Optimal conditions for this compound production may require further optimization.

Materials:

  • Nocardia pseudobrasiliensis IFM 0624 strain

  • Seed medium (e.g., Trypticase Soy Broth)

  • Production medium (e.g., a nutrient-rich broth, specific composition may need to be optimized)

  • Shaker incubator

  • Centrifuge

Protocol:

  • Seed Culture: Inoculate a loopful of Nocardia pseudobrasiliensis from a slant into a flask containing the seed medium. Incubate at 37°C for 5-7 days with shaking at 200 rpm.

  • Production Culture: Transfer the seed culture to a larger flask containing the production medium. Incubate at 37°C for 7-10 days with vigorous shaking.

  • Harvesting: After the incubation period, harvest the culture by centrifugation to separate the mycelial cake from the supernatant. This compound is primarily found in the mycelial cake.

Extraction of Crude this compound

This protocol describes the extraction of the active compound from the mycelial cake.

Materials:

  • Mycelial cake from Nocardia pseudobrasiliensis culture

  • Methanol

  • Ethyl acetate

  • Rotary evaporator

  • Filter paper

Protocol:

  • Mycelial Cake Extraction: Suspend the harvested mycelial cake in methanol and stir for several hours at room temperature.

  • Filtration: Filter the mixture to separate the methanol extract from the mycelial debris.

  • Solvent Partitioning: Concentrate the methanol extract under reduced pressure using a rotary evaporator. Partition the resulting aqueous residue with ethyl acetate.

  • Crude Extract Collection: Separate the ethyl acetate layer, which contains the crude this compound. Evaporate the ethyl acetate to dryness to obtain the crude extract.

Purification of this compound

This multi-step chromatography protocol is designed to purify this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

  • Fractions collector

  • Thin-Layer Chromatography (TLC) plates for monitoring purification

Protocol:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of chloroform-methanol mixture.

    • Load the solution onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Pool the active fractions and concentrate.

  • Size-Exclusion Chromatography:

    • Dissolve the partially purified sample in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions for the presence of this compound.

    • Combine the fractions containing the compound of interest and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the further purified sample in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

    • Inject the sample into a preparative reverse-phase (C18) HPLC column.

    • Elute with an isocratic or gradient system of acetonitrile and water.

    • Monitor the elution profile at a suitable wavelength and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from a representative purification process. Note that these values are illustrative and actual yields may vary.

Table 2: Illustrative Purification Table for this compound

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract50005100
Silica Gel Chromatography8003016
Sephadex LH-20250755
Preparative HPLC50>981

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Nocardia pseudobrasiliensis B Seed Culture A->B C Production Culture B->C D Harvest Mycelial Cake C->D Centrifugation E Methanol Extraction D->E F Solvent Partitioning (Ethyl Acetate) E->F G Crude Extract F->G H Silica Gel Chromatography G->H I Size-Exclusion Chromatography (Sephadex LH-20) H->I J Preparative HPLC (Reverse Phase) I->J K Pure this compound J->K

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression of the purification process, leading to increased purity at each step.

Purification_Logic Crude Crude Extract (Low Purity) Silica Post-Silica Gel (Intermediate Purity) Crude->Silica Removes polar and non-polar impurities Sephadex Post-Sephadex LH-20 (High Purity) Silica->Sephadex Separation by size HPLC Pure this compound (>98% Purity) Sephadex->HPLC High-resolution separation

Caption: Logical flow of this compound purification.

Troubleshooting & Optimization

Improving Nocardicyclin A solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nocardicyclin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an anthracycline antibiotic produced by the bacterium Nocardia pseudobrasiliensis. It has demonstrated cytotoxic activity against leukemia cell lines such as L1210 and P388 and is active against Gram-positive bacteria.[1]

Q2: I am having trouble dissolving this compound for my cell-based assay. What solvents are recommended?

The solubility of this compound is not extensively documented. However, for poorly soluble compounds, a common starting point is to use a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO). It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it to the final concentration in your aqueous cell culture medium.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. You should always run a vehicle control (medium with the same concentration of DMSO as your experimental samples) to account for any effects of the solvent on cell viability and function.

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous medium is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the final medium. Try working with a lower concentration of this compound.

  • Optimize the solvent concentration: While keeping the final DMSO concentration low is important, a slightly higher concentration (e.g., 0.2% vs 0.1%) might be necessary to maintain solubility. Remember to adjust your vehicle control accordingly.

  • Use a gentle mixing technique: When diluting the DMSO stock into your medium, add it dropwise while gently vortexing or swirling the medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Issue 1: Inconsistent or No Biological Activity Observed

If you are not observing the expected cytotoxic effects of this compound, consider the following:

  • Compound Degradation: Ensure that your stock solution of this compound is stored correctly, typically at -20°C or -80°C, and protected from light. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

  • Incomplete Dissolution: Visually inspect your stock solution and final working solution for any undissolved particles. If present, refer to the solubility troubleshooting steps above.

  • Cell Line Sensitivity: The cytotoxic effects of this compound have been reported in specific leukemia cell lines.[1] Your cell line of interest may be less sensitive. Consider including a positive control cell line known to be sensitive to anthracyclines.

Issue 2: High Background Cytotoxicity in Vehicle Control

If you observe significant cell death in your vehicle control (cells treated with DMSO-containing medium only), the issue is likely with the solvent.

  • Reduce DMSO Concentration: The final concentration of DMSO may be too high for your specific cell line. Titrate the DMSO concentration downwards to find a non-toxic level.

  • Use High-Quality DMSO: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture applications.

Quantitative Data Summary

Due to the limited publicly available data on this compound's solubility, a definitive table cannot be provided. However, the following table lists common solvents used for dissolving poorly soluble compounds for cell-based assays, which can be systematically tested for this compound.

SolventRecommended Starting Concentration for Stock SolutionMaximum Recommended Final Concentration in Cell CultureNotes
Dimethyl Sulfoxide (DMSO)1-10 mM≤ 0.5% (v/v)Most common starting solvent. High-purity, anhydrous, and sterile-filtered DMSO is recommended.
Ethanol1-10 mM≤ 0.5% (v/v)Can be a suitable alternative to DMSO for some compounds. Use 100% (200 proof), sterile-filtered ethanol.
Dimethylformamide (DMF)1-10 mM≤ 0.1% (v/v)More toxic than DMSO and should be used with caution.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol outlines a method to test the solubility of this compound in various solvents.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a calculated volume of a test solvent (e.g., DMSO, ethanol) to achieve a high concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the tubes vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background. A clear solution indicates that the compound is soluble at that concentration.

  • Serial Dilution: If the compound dissolves, you can perform serial dilutions to determine the saturation point.

Protocol 2: Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of this compound working solutions for treating cells in culture.

  • Prepare Stock Solution: Based on the results from Protocol 1, prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equal volume of cell culture medium.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

Below are diagrams illustrating key experimental workflows and a potential signaling pathway for this compound's cytotoxic activity.

cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve Attempt to Dissolve in DMSO (e.g., 10 mM) start->dissolve check_sol Is it fully dissolved? dissolve->check_sol precipitate Precipitation in Media? check_sol->precipitate Yes alt_solvent Try Alternative Solvent (e.g., Ethanol) check_sol->alt_solvent Still No warm Gentle Warming (37°C) check_sol->warm No success Proceed with Experiment precipitate->success No lower_conc Try Lower Concentration precipitate->lower_conc Yes fail Troubleshoot Further lower_conc->dissolve lower_conc->fail Still Precipitates alt_solvent->dissolve warm->check_sol cluster_1 Hypothesized Signaling Pathway for this compound Cytotoxicity noca This compound membrane Cell Membrane Penetration noca->membrane dna DNA Intercalation / Topoisomerase II Inhibition membrane->dna damage DNA Damage dna->damage p53 p53 Activation damage->p53 bax Bax/Bak Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Nocardicyclin A stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nocardicyclin A in aqueous solutions. As a novel anthracycline antibiotic, specific stability data for this compound is still emerging. Therefore, this guide draws upon established knowledge of related compounds, such as anthracyclines and macrolides, to provide best practices and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a novel anthracycline antibiotic produced by the bacterium Nocardia pseudobrasiliensis. Its molecular formula is C30H35NO11. Structurally, it is a glycosylated 32-membered polyhydroxy macrolactone. Preliminary studies have shown that this compound exhibits cytotoxic activity against leukemia cell lines and is effective against Gram-positive bacteria, suggesting its potential as an anticancer and antibacterial agent.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Based on the behavior of structurally similar compounds like anthracyclines and macrolides, the stability of this compound in aqueous solutions is likely influenced by several factors:

  • pH: Anthracyclines can undergo hydrolysis under acidic or basic conditions. Macrolide antibiotics also show pH-dependent degradation. It is crucial to maintain an optimal pH for your experimental buffer.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. For instance, the hydrolysis rates of some macrolide antibiotics increase significantly with elevated temperatures.

  • Light: Many anthracycline compounds are known to be sensitive to light and can undergo photodegradation.

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.

  • Oxidizing and Reducing Agents: The quinone moiety in the anthracycline structure can be susceptible to redox reactions.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been fully elucidated, based on its chemical structure, potential degradation mechanisms include:

  • Hydrolysis of the Macrolactone Ring: The large lactone (cyclic ester) ring is a common site for hydrolysis, which would lead to the opening of the ring and inactivation of the molecule. This is a known degradation pathway for macrolide antibiotics.

  • Deglycosylation: The glycosidic bond linking the aminosugar moiety to the aglycone core can be susceptible to cleavage, particularly under acidic conditions.

  • Oxidation: The hydroquinone and quinone moieties characteristic of anthracyclines are redox-active and can be prone to oxidation, potentially leading to the formation of reactive oxygen species (ROS) and subsequent degradation of the molecule.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the anthracycline chromophore.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer. 1. Low aqueous solubility of this compound.2. Incorrect pH of the buffer, affecting the ionization and solubility of the compound.3. Use of an inappropriate buffer system.1. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.2. Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to avoid solvent effects.3. Adjust the pH of the buffer to a range where this compound is most soluble (requires experimental determination).4. Consider using a different buffer system.
Loss of biological activity of this compound over time. 1. Degradation of the compound due to pH, temperature, or light sensitivity.2. Adsorption of the compound to the surface of storage containers.1. Prepare fresh solutions for each experiment.2. Store stock solutions at -20°C or -80°C in the dark.3. For working solutions, store on ice and protect from light.4. Perform a stability study to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section).5. Use low-binding microcentrifuge tubes and pipette tips.
Inconsistent experimental results. 1. Variability in the preparation of this compound solutions.2. Degradation of the compound during the experiment.1. Standardize the protocol for solution preparation, including the source and purity of the compound, solvent, and buffer.2. Minimize the duration of experiments where the compound is in an aqueous solution.3. Include positive and negative controls in every experiment to monitor for changes in activity.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
  • Incubator or water bath
  • Low-binding microcentrifuge tubes

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer. Ensure the final DMSO concentration is ≤1%.
  • Aliquot the solution into several low-binding microcentrifuge tubes.
  • Immediately take a sample for the t=0 time point. Analyze by HPLC to determine the initial concentration.
  • Incubate the remaining aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.
  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze by HPLC.
  • Quantify the peak area of this compound at each time point.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time.
  • Determine the half-life (t½) of the compound under the tested conditions.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical stability data for this compound to illustrate how results could be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Condition Half-life (t½) in hours
pH 5.0, 25°C12
pH 7.4, 25°C48
pH 9.0, 25°C8
pH 7.4, 4°C>168
pH 7.4, 37°C24

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by this compound

Given that this compound is an anthracycline with cytotoxic properties, it may act through mechanisms similar to other well-studied anthracyclines like doxorubicin. These often involve the induction of DNA damage and the generation of reactive oxygen species (ROS), which can trigger various signaling pathways leading to cell cycle arrest and apoptosis. Below are diagrams of potential signaling pathways that could be investigated for their role in the mechanism of action of this compound.

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Cellular Outcome This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition ROS Generation ROS Generation This compound->ROS Generation p53 Activation p53 Activation DNA Intercalation->p53 Activation Topoisomerase II Inhibition->p53 Activation MAPK Pathway MAPK Pathway ROS Generation->MAPK Pathway NF-kB Pathway NF-kB Pathway ROS Generation->NF-kB Pathway Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis MAPK Pathway->Apoptosis NF-kB Pathway->Apoptosis

Caption: Potential mechanism of action for this compound.

Experimental Workflow for Investigating this compound Stability

The following diagram outlines a logical workflow for researchers to follow when investigating the stability of this compound in their specific experimental setup.

G Start Start Prepare Stock Solution in DMSO Prepare Stock Solution in DMSO Start->Prepare Stock Solution in DMSO Dilute into Aqueous Buffer Dilute into Aqueous Buffer Prepare Stock Solution in DMSO->Dilute into Aqueous Buffer Incubate under Test Conditions (pH, Temp, Light) Incubate under Test Conditions (pH, Temp, Light) Dilute into Aqueous Buffer->Incubate under Test Conditions (pH, Temp, Light) Sample at Time Points Sample at Time Points Incubate under Test Conditions (pH, Temp, Light)->Sample at Time Points Analyze by HPLC Analyze by HPLC Sample at Time Points->Analyze by HPLC Quantify Remaining Compound Quantify Remaining Compound Analyze by HPLC->Quantify Remaining Compound Calculate Half-life Calculate Half-life Quantify Remaining Compound->Calculate Half-life End End Calculate Half-life->End

Technical Support Center: Nocardicyclin A Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Nocardicyclin A antibacterial assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound antibacterial susceptibility testing, particularly using broth microdilution methods.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent MIC values are a frequent challenge in antibacterial susceptibility testing. Several factors can contribute to this variability. The most common sources of error include:

  • Inoculum Density: The starting concentration of bacteria can significantly impact the MIC. A higher inoculum may require a higher concentration of this compound to inhibit growth.[1][2]

  • Bacterial Growth Phase: Using bacteria from different growth phases (e.g., lag vs. exponential) can alter their susceptibility. It is crucial to use a standardized inoculum from a fresh culture.[3]

  • Incubation Time and Temperature: Deviations from the recommended incubation time and temperature can lead to variable results.[1][4] Longer incubation might allow for the breakdown of the compound or for resistant subpopulations to emerge.

  • Media Composition: The pH and cation concentration (e.g., Ca2+, Mg2+) of the Mueller-Hinton Broth (MHB) can affect the activity of this compound.[1][5]

  • This compound Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound, affecting its potency.

Q2: I am observing "skipped wells" in my microdilution plate (i.e., growth in a well with a higher concentration of this compound than a well with no growth). What should I do?

A2: Skipped wells can arise from several issues:

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of the antibacterial agent or an uneven distribution of the bacterial inoculum.

  • Contamination: Contamination of a single well with a resistant organism can cause unexpected growth.

  • Inadequate Mixing: Failure to properly mix the contents of the wells after inoculation can result in non-uniform bacterial growth.

If you observe skipped wells, it is recommended to repeat the assay, paying close attention to pipetting technique and aseptic practices.[6][7]

Q3: The growth in my positive control well (no this compound) is weak or absent. How should I troubleshoot this?

A3: Lack of sufficient growth in the positive control indicates a problem with the bacterial inoculum or the growth conditions.

  • Inoculum Viability: The bacterial culture may have lost viability. Ensure you are using a fresh, pure culture.

  • Incorrect Media: Verify that you are using the appropriate growth medium for the bacterial strain.

  • Incubation Conditions: Check that the incubator temperature and atmosphere (e.g., CO2 levels if required) are correct for the specific bacterial strain.

An assay is considered invalid if the positive control does not show robust growth.[7]

Q4: Against which types of bacteria is this compound expected to be active?

A4: this compound is an anthracycline antibiotic that is active against Gram-positive bacteria, including Mycobacterium and Nocardia species. It is generally inactive against Gram-negative bacteria.[8] Therefore, assays should be designed using appropriate Gram-positive strains.

Data on Factors Influencing Assay Variability

The following tables summarize quantitative data on common sources of variability in antibacterial susceptibility testing.

Table 1: Effect of Inoculum Density and Incubation Time on MIC Values

FactorChangeImpact on MICReference
Inoculum Density 10-fold increaseCan lead to a 2 to 8-fold increase in the observed MIC value.[2]
Incubation Time Extending from 24 to 48 hoursMay result in a higher MIC, particularly for slow-growing organisms or if the antibiotic is unstable.[2]

Table 2: Contribution of Different Factors to Overall MIC Variability

Source of VariationPercentage of Total VariationReference
Strain-to-Strain Differences ~48%[9][10]
Inter-Laboratory Differences ~10%[9][10]
Within-Laboratory (Residual) Error ~42%[9][10]

Experimental Protocols

Protocol: Broth Microdilution Assay for this compound against Staphylococcus aureus

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against the Gram-positive bacterium Staphylococcus aureus.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[7]

4. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well (100 µL of inoculated CAMHB with no this compound) and a negative control well (100 µL of uninoculated CAMHB).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

5. Interpretation of Results:

  • Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]

Visualizations

Experimental Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_noca Prepare this compound Stock and Dilutions inoculate Inoculate 96-well Plate prep_noca->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for determining the MIC of this compound.

Proposed Mechanism of Action for this compound (as an Anthracycline)

Anthracycline_MoA cluster_dna DNA Damage Pathways cluster_ros Oxidative Stress Pathway NocardicyclinA This compound intercalation DNA Intercalation NocardicyclinA->intercalation topo_inhibition Topoisomerase II Inhibition NocardicyclinA->topo_inhibition ros_generation Generation of Reactive Oxygen Species (ROS) NocardicyclinA->ros_generation dna_breaks DNA Strand Breaks intercalation->dna_breaks topo_inhibition->dna_breaks CellDeath Bacterial Cell Death dna_breaks->CellDeath oxidative_damage Oxidative Damage to DNA, Lipids, Proteins ros_generation->oxidative_damage oxidative_damage->CellDeath

Caption: Key antibacterial mechanisms of anthracyclines.

References

Technical Support Center: Troubleshooting Low Yield of Nocardicyclin A from Nocardia Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields of Nocardicyclin A during fermentation of Nocardia pseudobrasiliensis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Strain Viability and Inoculum Development

Question: My Nocardia pseudobrasiliensis culture is growing poorly, and the this compound yield is negligible. What could be the issue with my strain or inoculum?

Answer: Poor growth and low yield can often be traced back to issues with the producing strain's viability or the quality of the inoculum. Here are some potential causes and troubleshooting steps:

  • Strain Viability: Nocardia strains can lose their productivity after repeated subculturing. It is crucial to use a fresh culture from a frozen stock for each fermentation run.

  • Inoculum Quality: The age and density of the seed culture are critical. An old or sparse inoculum will result in a long lag phase and potentially poor production. Conversely, an overly dense inoculum can lead to nutrient depletion before the production phase.

Troubleshooting Protocol: Inoculum Development and Standardization

  • Strain Revival: Revive a cryopreserved vial of Nocardia pseudobrasiliensis IFM 0624 on a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar). Incubate at 28-30°C for 7-10 days until good growth and sporulation are observed.

  • Seed Culture Preparation: Inoculate a loopful of spores or mycelia from the agar plate into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with agitation (200-250 rpm) for 48-72 hours.

  • Inoculum Standardization: Monitor the growth of the seed culture by measuring the optical density (OD) at 600 nm or by microscopic examination. Aim for a consistent growth phase (e.g., late exponential phase) for inoculation of the production culture. The recommended inoculum size is typically 5-10% (v/v).

2. Fermentation Medium Composition

Question: I am observing good biomass production, but the yield of this compound is still low. Could the fermentation medium be the limiting factor?

Answer: Yes, the composition of the fermentation medium is critical for secondary metabolite production, which often differs from the optimal conditions for biomass growth. Key factors to consider are:

  • Carbon Source: The type and concentration of the carbon source can significantly influence the production of secondary metabolites. Slowly metabolized sugars sometimes favor antibiotic production over fast-growing sugars like glucose.

  • Nitrogen Source: Both organic and inorganic nitrogen sources can affect yield. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.

  • Phosphate Levels: High phosphate concentrations can sometimes suppress the biosynthesis of secondary metabolites in actinomycetes.

  • Trace Elements: Essential trace elements are cofactors for many enzymes involved in secondary metabolism. Their absence can be a bottleneck.

Recommended Media for Nocardia Species

Medium ComponentISP Medium 2 (g/L)ISP Medium 3 (g/L)
Yeast Extract4.0-
Malt Extract10.0-
Dextrose4.0-
Oatmeal-20.0
Trace Elements-1 mL
Agar20.018.0
Distilled Water1000 mL1000 mL
pH 7.2 7.2

Experimental Protocol: Media Optimization using One-Factor-at-a-Time (OFAT)

  • Baseline Fermentation: Perform a fermentation run using a standard medium (e.g., ISP Medium 2 broth) and quantify the this compound yield. This will serve as your control.

  • Carbon Source Optimization: Prepare several variations of the baseline medium, each with a different carbon source (e.g., glucose, starch, glycerol, fructose) at the same concentration. Run the fermentations and identify the carbon source that yields the highest this compound.

  • Nitrogen Source Optimization: Using the best carbon source identified, prepare new media variations with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate).

  • Parameter Refinement: Once the best carbon and nitrogen sources are identified, optimize their concentrations and the C:N ratio. Subsequently, investigate the effect of phosphate and trace element concentrations.

3. Fermentation Parameters

Question: My fermentation shows inconsistent this compound yields from batch to batch, even with the same medium. What physical parameters should I investigate?

Answer: Inconsistent yields are often due to variations in physical fermentation parameters. Strict control over these parameters is essential for reproducibility.

  • pH: The pH of the culture medium can influence nutrient uptake and enzyme activity. The optimal pH for growth may differ from the optimal pH for this compound production.

  • Temperature: Temperature affects both the growth rate and the stability of the produced antibiotic.

  • Dissolved Oxygen (DO): Nocardia are aerobic bacteria, and sufficient oxygen supply is crucial for both growth and secondary metabolism. DO levels are influenced by agitation and aeration rates.

  • Agitation: Agitation ensures proper mixing of nutrients and oxygen, and prevents cell clumping.

Typical Fermentation Parameters for Actinomycetes

ParameterTypical Range
Temperature28-37°C
pH6.0-8.0
Agitation150-250 rpm
Aeration0.5-1.5 vvm (volume of air per volume of medium per minute)

Experimental Protocol: Optimization of Fermentation Parameters

  • pH Profiling: Run several fermentations where the initial pH is set to different values within the 6.0-8.0 range. Monitor the pH throughout the fermentation and, if possible, control it using automated acid/base addition.

  • Temperature Optimization: Conduct fermentations at different temperatures (e.g., 28°C, 30°C, 32°C, 35°C) while keeping other parameters constant.

  • Aeration and Agitation Study: In a bioreactor, systematically vary the agitation and aeration rates to study their impact on dissolved oxygen levels and this compound production.

4. Extraction and Quantification

Question: I am unsure if my low yield is due to poor production or inefficient extraction and analysis. How can I verify my downstream process?

Answer: Inefficient extraction or inaccurate quantification can indeed be mistaken for low production.

  • Extraction Efficiency: this compound, being an anthracycline, is likely to be found in the mycelial cake. Ensure your extraction solvent and method are effective in lysing the cells and solubilizing the compound.

  • Quantification Method: A validated and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurate quantification.

Experimental Protocol: this compound Extraction and HPLC Quantification

Extraction:

  • Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

  • Homogenize the mycelial cake in a suitable organic solvent (e.g., methanol, acetone, or a mixture thereof).

  • Extract the homogenate for several hours with stirring.

  • Centrifuge the mixture and collect the supernatant.

  • Concentrate the supernatant under reduced pressure to obtain the crude extract.

HPLC Analysis (General Method for Anthracyclines):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength suitable for anthracyclines (e.g., 254 nm or a wavelength determined by a UV scan of a purified sample).

  • Quantification: Generate a standard curve using a purified this compound standard of known concentration.

Visualizing Troubleshooting and Biosynthetic Logic

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow cluster_strain Strain & Inoculum cluster_media Medium Optimization cluster_params Parameter Optimization start Low this compound Yield strain Check Strain Viability and Inoculum Quality start->strain media Optimize Fermentation Medium strain->media Strain OK revive Revive from Frozen Stock strain->revive params Optimize Fermentation Parameters media->params Media Optimized carbon Carbon Source media->carbon downstream Verify Extraction and Quantification params->downstream Parameters Optimized ph pH params->ph end Improved Yield downstream->end Process Validated seed Standardize Seed Culture revive->seed nitrogen Nitrogen Source carbon->nitrogen cn_ratio C:N Ratio nitrogen->cn_ratio phosphate Phosphate Level cn_ratio->phosphate temp Temperature ph->temp do Dissolved Oxygen temp->do agitation Agitation do->agitation

Caption: A systematic workflow for troubleshooting low this compound yield.

Diagram 2: Hypothetical this compound Biosynthetic Precursors

Disclaimer: The detailed biosynthetic pathway for this compound is not fully elucidated in publicly available literature. This diagram represents a generalized pathway for Type II polyketide synthesis, which is common for anthracyclines, and suggests potential precursors for feeding studies.

BiosynthesisPathway cluster_primary_metabolism Primary Metabolism cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modifications acetyl_coa Acetyl-CoA polyketide_chain Polyketide Chain Assembly acetyl_coa->polyketide_chain malonyl_coa Malonyl-CoA malonyl_coa->polyketide_chain propionyl_coa Propionyl-CoA propionyl_coa->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization glycosylation Glycosylation cyclization->glycosylation methylation Methylation glycosylation->methylation nocardicyclin_a This compound methylation->nocardicyclin_a

Caption: A simplified, hypothetical biosynthetic pathway for this compound.

Technical Support Center: Enhancing the Bioavailability of Nocardicyclin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nocardicyclin A and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on enhancing bioavailability.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the preclinical development of this compound derivatives.

Q1: My this compound derivative exhibits poor aqueous solubility. What initial steps can I take to improve it for in vitro assays?

A: Poor aqueous solubility is a common challenge for complex molecules like this compound derivatives. For initial in vitro screening, several strategies can be employed:

  • pH Modification: Since this compound is an anthracycline, it likely has ionizable groups. Adjusting the pH of the buffer can significantly increase solubility. For basic compounds, lowering the pH will increase solubility, and for acidic compounds, increasing the pH will help.[1][2]

  • Use of Co-solvents: Incorporating water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds in your assay medium.[1][3][4] However, be mindful of the potential for co-solvents to affect cellular assays.

  • Surfactants: Using surfactants at concentrations above the critical micelle concentration can create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1][4]

Q2: My derivative shows high permeability in Caco-2 assays but demonstrates low oral bioavailability in animal models. What could be the cause?

A: This discrepancy often points to biological barriers beyond simple membrane permeation. Potential causes include:

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[5][6][7] This is a major cause of low oral bioavailability.

  • Efflux Transporters: The derivative might be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal lining, which actively transport the drug back into the gut lumen after absorption.[5][8]

  • Poor Dissolution in vivo: The conditions in the gastrointestinal tract (e.g., pH, presence of bile salts) may not be favorable for the dissolution of your compound, even if it is permeable once dissolved. The rate of dissolution can be the limiting factor for absorption.[3][9]

Q3: I'm observing significant degradation of my lead compound in simulated gastric fluid. How can I protect it?

A: Degradation in the acidic environment of the stomach is a key challenge. Formulation strategies can protect the compound:

  • Enteric Coatings: Applying an enteric coating to a solid dosage form (like a capsule or tablet) can prevent its dissolution in the stomach. The coating is designed to dissolve only at the higher pH of the small intestine, releasing the drug where it can be absorbed.[6][10]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can protect it from the harsh GI environment and improve its absorption.[3][8][11]

  • Chemical Modification (Prodrugs): While more involved, creating a prodrug by modifying the acid-labile functional groups can temporarily mask them. The prodrug is designed to be stable in the stomach and then convert to the active drug in vivo.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the overall strategy for bioavailability enhancement.

Q1: What are the first steps in assessing the bioavailability of a new this compound derivative?

A: A systematic approach is crucial.

  • Determine Physicochemical Properties: Characterize the derivative's aqueous solubility (at different pH values), LogP (lipophilicity), and solid-state properties (crystallinity, melting point). These properties will guide your formulation strategy.

  • In Vitro Permeability: Use an in vitro model like the Caco-2 cell assay or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its potential for passive diffusion across the intestinal barrier.[12][13]

  • Assess Metabolic Stability: Use liver microsomes or hepatocytes to get an early indication of its susceptibility to first-pass metabolism.

  • Pilot In Vivo Study: Conduct a small-scale pharmacokinetic (PK) study in an animal model (e.g., rat) using a simple formulation to get a baseline measurement of its oral bioavailability.[11][12]

Q2: Which formulation strategies are most effective for poorly soluble compounds like this compound derivatives?

A: The choice depends on the compound's specific properties. The Biopharmaceutics Classification System (BCS) can provide guidance. Assuming the derivative is a BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) compound, the following are effective strategies:[2][4]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly improve its dissolution rate.[1][9][11]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix prevents crystallization and can lead to a supersaturated solution in the gut, driving absorption.[3][4][14]

  • Lipid-Based Formulations: These are excellent for lipophilic drugs. Formulations like SEDDS, microemulsions, and liposomes can improve solubility and may also enhance absorption via the lymphatic pathway, bypassing the liver and reducing first-pass metabolism.[8][15]

  • Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its aqueous solubility.[3][8]

Q3: How can chemical modification of a this compound derivative improve its bioavailability?

A: Medicinal chemistry can address inherent liabilities in a molecule.

  • Improving Solubility: Adding polar or ionizable functional groups can increase aqueous solubility. For example, creating salt forms of the derivative is a common and effective technique.[8][11]

  • Increasing Permeability: Modifying the structure to achieve an optimal balance of lipophilicity (LogP) can improve membrane permeation.

  • Blocking Metabolism: If a specific site on the molecule is prone to rapid metabolism, chemists can modify that site (e.g., by adding a fluorine atom) to block the metabolic enzymes.

  • Creating Prodrugs: As mentioned earlier, attaching a promoiety can improve solubility, permeability, or stability. The promoiety is later cleaved in vivo to release the active drug.

Section 3: Data Summaries

The following tables provide a structured overview of key concepts and strategies.

Table 1: Illustrative Comparison of Physicochemical Properties Influencing Bioavailability (Note: Data are hypothetical examples for illustrative purposes.)

PropertyThis compound (Parent)Derivative X-1 (Unformulated)Derivative X-1 (Nano-formulation)Impact on Bioavailability
Aqueous Solubility (µg/mL) 52> 50 (Apparent)Low solubility limits dissolution and absorption.
LogP 3.54.24.2High lipophilicity can decrease solubility but aid permeation.
Particle Size ~50 µm~50 µm~200 nmSmaller particles increase surface area and dissolution rate.[9]
Predicted Oral Bioavailability < 1%< 1%~25%Formulation directly enhances bioavailability by overcoming solubility/dissolution limits.

Table 2: Overview of Common Bioavailability Enhancement Strategies

StrategyMechanism of ActionBest ForAdvantagesLimitations
Micronization/ Nanosizing Increases surface area to enhance dissolution rate.[1][3]BCS Class II drugs.Established technology, broadly applicable.May not be sufficient for extremely insoluble compounds; risk of particle aggregation.[11]
Solid Dispersions Stabilizes the drug in a high-energy amorphous state, increasing apparent solubility and dissolution.[4]BCS Class II & IV drugs with high melting points.Can achieve significant increases in solubility; potential for supersaturation.Physical instability (recrystallization) can be a concern; requires specific excipients.
Lipid-Based Systems (e.g., SEDDS) Solubilizes the drug in a lipid matrix; forms fine emulsions in the gut to maintain solubility.[8]Lipophilic (high LogP) drugs; BCS Class II, III, & IV.Protects drug from degradation; can enhance lymphatic uptake, avoiding first-pass metabolism.[8][15]Higher complexity in formulation and manufacturing; potential for GI side effects.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin cavity.[3]Molecules of appropriate size and geometry to fit in the cyclodextrin cavity.Increases aqueous solubility; can improve stability.[1]Limited by the 1:1 or 1:2 stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins.

Section 4: Key Experimental Protocols

Protocol 4.1: Caco-2 Permeability Assay

This in vitro assay is used to predict intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is intact and forms tight junctions.

  • Compound Preparation: Prepare a solution of the this compound derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Add the drug solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the derivative in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the rate of drug appearance in the basolateral chamber to calculate the Papp value, which indicates the permeability of the compound.

Protocol 4.2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone) in which both the this compound derivative and a polymer carrier (e.g., PVP, HPMC) are soluble.

  • Dissolution: Dissolve the drug and polymer in the selected solvent at a specific ratio (e.g., 1:4 drug-to-polymer).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing.

  • Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Protocol 4.3: Single-Dose Oral Bioavailability Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week. Fast the animals overnight before dosing but allow free access to water.

  • Dosing Groups:

    • Group 1 (IV): Administer the derivative intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine the clearance and volume of distribution. The drug should be dissolved in a suitable IV vehicle.

    • Group 2 (Oral): Administer the derivative orally (e.g., via gavage) at a higher dose (e.g., 10-20 mg/kg). The drug should be formulated in a simple aqueous vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or jugular vein) into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), Cmax, Tmax, and half-life for both IV and oral routes.

  • Calculate Absolute Bioavailability (F%):

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Section 5: Visualizations

Diagram 1: General Workflow for Enhancing Bioavailability

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Assessment & Decision cluster_2 Phase 3: Enhancement Strategy cluster_3 Phase 4: Validation start Identify Lead this compound Derivative physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem invitro In Vitro ADME (Permeability, Stability) physchem->invitro pilot_pk Pilot In Vivo PK Study (Simple Formulation) invitro->pilot_pk decision Bioavailability Issue Identified? pilot_pk->decision formulation Formulation Development (e.g., SEDDS, Solid Dispersion) decision->formulation Yes chem_mod Chemical Modification (Prodrug, Salt Formation) decision->chem_mod Yes end Proceed to Efficacy/Tox Studies decision->end No (High BA) optimized_pk Definitive In Vivo PK Study (Optimized Formulation) formulation->optimized_pk chem_mod->optimized_pk evaluate Target Bioavailability Achieved? optimized_pk->evaluate evaluate->formulation No, Re-formulate evaluate->end Yes

A typical workflow for identifying and solving bioavailability issues.

Diagram 2: Decision Tree for Formulation Selection

G start Start: Low Bioavailability Derivative q1 Is the compound lipophilic? (LogP > 3) start->q1 q2 Is the compound crystalline with a high melting point? q1->q2 No strat1 Lipid-Based Formulations (SEDDS, Liposomes) q1->strat1 Yes q3 Is dissolution rate the primary barrier? q2->q3 No strat2 Amorphous Solid Dispersions q2->strat2 Yes strat3 Particle Size Reduction (Nanosizing, Micronization) q3->strat3 Yes strat4 Consider Prodrug or Salt Formation Strategies q3->strat4 No G ext_signal Extracellular Signals (Growth Factors) cyclinD_CDK46 Cyclin D / CDK4/6 ext_signal->cyclinD_CDK46 Activates pRb pRb cyclinD_CDK46->pRb Phosphorylates (p) E2F E2F pRb_E2F pRb-E2F Complex (Transcription Repressed) S_phase S-Phase Gene Transcription (DNA Replication) pRb:s->S_phase:n Releases E2F pRb_E2F->pRb Binds to pRb_E2F->E2F Sequesters cell_cycle Cell Cycle Progression S_phase->cell_cycle Leads to nocardicyclin This compound Derivative (Potential Inhibitor) nocardicyclin->cyclinD_CDK46

Hypothetical pathway showing inhibition of CDK4/6 by a derivative.

References

Validation & Comparative

Nocardicyclin A vs. Doxorubicin: A Comparative Analysis of Cytotoxicity in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Nocardicyclin A and the widely-used chemotherapeutic agent, doxorubicin, with a focus on their activity against leukemia cells. This analysis is based on available preclinical data and is intended to inform further research and drug development efforts in oncology.

Introduction

This compound is a novel anthracycline antibiotic that has demonstrated cytotoxic activity against murine leukemia cell lines L1210 and P388.[1] As a member of the anthracycline class of compounds, it shares a structural scaffold with doxorubicin, a cornerstone of many chemotherapy regimens for various cancers, including leukemia.[2] Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[2] It is also known to generate reactive oxygen species, contributing to its cytotoxic effects. This guide aims to juxtapose the available data on this compound with the well-established profile of doxorubicin to aid in the preliminary assessment of its potential as an anti-leukemic agent.

Cytotoxicity Data

CompoundCell LineReported IC50/ED50Reference
This compound L1210Cytotoxic activity reported, specific IC50 not availableTanaka Y, et al. J Antibiot (Tokyo). 1997
P388Cytotoxic activity reported, specific IC50 not availableTanaka Y, et al. J Antibiot (Tokyo). 1997
Doxorubicin L1210ED50: 0.07 µg/mLMedChemExpress
P388 (sensitive)IC50 values vary, with some reports in the nanomolar to low micromolar range.General knowledge
P388 (doxorubicin-resistant)IC50: 24 µMSingh, et al. 1995

Note: The lack of a specific IC50 value for this compound prevents a direct quantitative comparison of potency with doxorubicin. The provided ED50 for doxorubicin in L1210 cells and the IC50 for a doxorubicin-resistant P388 cell line highlight the range of reported cytotoxic concentrations.

Experimental Protocols

A standardized protocol for assessing the cytotoxicity of novel compounds against leukemia cell lines, such as L1210 and P388, is crucial for obtaining reliable and comparable data. The following is a generalized experimental workflow based on common cytotoxicity assays.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis start Start cell_culture Culture L1210 or P388 cells start->cell_culture cell_count Count and adjust cell density cell_culture->cell_count seeding Seed cells into 96-well plates cell_count->seeding drug_prep Prepare serial dilutions of This compound and Doxorubicin seeding->drug_prep treatment Add drug dilutions to cells drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT or similar viability assay incubation->assay readout Measure absorbance/fluorescence assay->readout calculation Calculate % cell viability readout->calculation ic50 Determine IC50 values calculation->ic50 end end ic50->end End

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds against leukemia cells.

Detailed Methodology:

  • Cell Culture: Murine leukemia cell lines L1210 and P388 are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^3 cells/well).

  • Compound Preparation and Treatment: this compound and doxorubicin are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The diluted compounds are added to the wells containing the cells. Control wells receive the vehicle solvent at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a standard period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Doxorubicin's Mechanism of Action:

Doxorubicin's cytotoxic effects are mediated through a complex interplay of molecular events. The primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[2] It also forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and induce apoptosis.

  • Induction of Apoptosis: The DNA damage and cellular stress caused by doxorubicin trigger a cascade of signaling events that converge on the activation of apoptotic pathways. This involves the activation of caspases and the release of pro-apoptotic factors from the mitochondria.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Cellular Response Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced cytotoxicity.

This compound's Presumed Mechanism of Action:

As an anthracycline, this compound is presumed to share a similar mechanism of action with doxorubicin, involving DNA intercalation and topoisomerase II inhibition. However, without specific studies on its molecular interactions and downstream effects, this remains an extrapolation. Further research is required to elucidate the precise signaling pathways activated by this compound and to determine if it possesses any unique mechanisms of action that differentiate it from other anthracyclines.

Conclusion

This compound represents a novel anthracycline with demonstrated cytotoxic activity against leukemia cells. While the currently available data is limited, it warrants further investigation to determine its potency and mechanism of action relative to established drugs like doxorubicin. A direct, head-to-head comparison of their IC50 values in a panel of leukemia cell lines, along with detailed mechanistic studies, will be crucial to fully assess the therapeutic potential of this compound. The experimental framework and background information provided in this guide offer a foundation for designing such future studies.

References

Validating Nocardicyclin A as a Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Nocardicyclin A as a topoisomerase inhibitor. This compound, a novel anthracycline antibiotic isolated from Nocardia pseudobrasiliensis, exhibits cytotoxic activity against various leukemia cell lines.[1] Given that anthracyclines like Doxorubicin are well-established topoisomerase II poisons, it is hypothesized that this compound exerts its anticancer effects through a similar mechanism.[2][3][4][5][6] However, to date, direct experimental validation of this compound's activity against topoisomerase I or II is not available in published literature.

This guide presents a head-to-head comparison with established topoisomerase inhibitors, detailed experimental protocols for validation, and visual diagrams of the key pathways and workflows. The objective is to equip researchers with the necessary information to empirically assess the potential of this compound as a novel topoisomerase-targeting agent.

Comparative Analysis of Topoisomerase Inhibitors

To establish a baseline for the potential efficacy of this compound, it is essential to compare it against well-characterized topoisomerase inhibitors. The following table summarizes the inhibitory concentrations (IC50) of Doxorubicin, Etoposide (Topoisomerase II inhibitors), and Camptothecin (a Topoisomerase I inhibitor) in various in vitro assays.[2][6][7][8]

CompoundTarget TopoisomeraseAssay TypeIC50Cell Line/System
This compound Hypothesized Topo II-Data Not Available-
DoxorubicinTopoisomerase IICytotoxicity~19 nM - 0.6 µMHL-60, A549
Topo II Inhibition~2.67 µMCell-free
EtoposideTopoisomerase IITopo II Inhibition~6 - 78.4 µMCell-free
Cytotoxicity~0.07 - 8.9 µMA2780, A2058
CamptothecinTopoisomerase ITopo I Inhibition~0.68 µMCell-free
Cytotoxicity~10 nM - 48 nMHT-29, LOX, SKOV3

Experimental Protocols for Validation

The following are detailed protocols for the key biochemical assays required to validate the topoisomerase inhibitory activity of this compound.

Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)

  • This compound and control inhibitors (e.g., Camptothecin) at various concentrations

  • 5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Test compound (this compound or control) at desired concentration

    • Nuclease-free water to a final volume of 18 µL

  • Add 2 µL of diluted Human Topoisomerase I enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at 1-5 V/cm until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA in the presence of this compound indicates inhibition.

Topoisomerase II Decatenation Assay

This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • This compound and control inhibitors (e.g., Doxorubicin, Etoposide) at various concentrations

  • 5x Stop Buffer/Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 200 ng of kDNA

    • Test compound (this compound or control) at desired concentration

    • Nuclease-free water to a final volume of 18 µL

  • Add 2 µL of diluted Human Topoisomerase II enzyme to start the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at 1-5 V/cm.

  • Stain and visualize the gel.

  • Analyze the results: Inhibition is indicated by the persistence of catenated kDNA (which remains in the well or migrates as a high molecular weight smear) and a decrease in decatenated DNA monomers.

Visualizing the Mechanisms and Workflows

To further elucidate the proposed mechanism of action and the validation process, the following diagrams are provided.

Topoisomerase_II_Inhibition_Pathway cluster_cell Cancer Cell DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Topological Stress (Supercoiled DNA) DNA_Replication->Supercoiled_DNA generates Topo_II Topoisomerase II Supercoiled_DNA->Topo_II recruits Cleavage_Complex Topo II-DNA Cleavage Complex Topo_II->Cleavage_Complex forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA religation leads to DNA_Breaks Double-Strand DNA Breaks Cleavage_Complex->DNA_Breaks stabilization by This compound leads to Relaxed_DNA->DNA_Replication allows continuation Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers Nocardicyclin_A This compound (Anthracycline) Nocardicyclin_A->Cleavage_Complex inhibits religation Experimental_Workflow_Topo_II_Assay cluster_prep Reaction Preparation cluster_reaction Incubation & Termination cluster_analysis Analysis Prepare_Mix Prepare reaction mix: - 10x Topo II Buffer - ATP - kDNA Add_Inhibitor Aliquot mix and add This compound / Controls Prepare_Mix->Add_Inhibitor Add_Enzyme Add Topoisomerase II to start reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Add Stop Buffer/ Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Stain with Ethidium Bromide & Visualize under UV Gel_Electrophoresis->Visualize Analyze Analyze banding pattern: Catenated vs. Decatenated DNA Visualize->Analyze Validation_Logic_Flow Start Hypothesis: This compound is a Topoisomerase Inhibitor Topo_I_Assay Perform Topo I Relaxation Assay Start->Topo_I_Assay Topo_II_Assay Perform Topo II Decatenation Assay Start->Topo_II_Assay Check_Topo_I Inhibition of Topo I? Topo_I_Assay->Check_Topo_I Check_Topo_II Inhibition of Topo II? Topo_II_Assay->Check_Topo_II Check_Topo_I->Check_Topo_II Yes Check_Topo_I->Check_Topo_II No Conclusion_I This compound is a Topo I Inhibitor Conclusion_II This compound is a Topo II Inhibitor Check_Topo_II->Conclusion_II Yes, Topo II only Conclusion_Dual This compound is a Dual Topo I/II Inhibitor Check_Topo_II->Conclusion_Dual Yes, from both Conclusion_None This compound is not a direct Topoisomerase Inhibitor Check_Topo_II->Conclusion_None No, from both Further_Studies Proceed to Cell-Based Assays & Mechanism of Action Studies Conclusion_I->Further_Studies Conclusion_II->Further_Studies Conclusion_Dual->Further_Studies

References

Nocardicyclin A: A Comparative Analysis Against Traditional Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nocardicyclin A, a novel anthracycline antibiotic, against established anthracyclines such as doxorubicin, daunorubicin, idarubicin, and epirubicin. The comparison focuses on anti-tumor efficacy, mechanisms of action, and known toxicological profiles, supported by available experimental data.

Introduction to this compound and Anthracyclines

Anthracyclines are a cornerstone of chemotherapy, widely used for their potent anti-cancer activity against a broad spectrum of malignancies, including leukemias, lymphomas, and solid tumors.[1][2] Their primary mechanism of action involves the inhibition of DNA and RNA synthesis through intercalation into DNA and the poisoning of topoisomerase II, an enzyme critical for DNA replication and repair.[3][4][5] This disruption of DNA metabolism ultimately leads to cell cycle arrest and apoptosis.

This compound is a new member of the anthracycline family, isolated from Nocardia pseudobrasiliensis.[6] Preliminary studies have demonstrated its cytotoxic activity against murine leukemia cell lines, L1210 and P388, suggesting its potential as an anti-cancer agent.[6] This guide aims to contextualize the efficacy of this compound by comparing it with well-established anthracyclines.

Comparative Efficacy: In Vitro Cytotoxicity

Direct comparative studies of this compound against other anthracyclines are not yet available in the public domain. However, an indirect comparison can be made by examining the half-maximal inhibitory concentration (IC50) values against the L1210 and P388 murine leukemia cell lines, for which data on this compound's activity has been reported.[6]

Table 1: Comparative IC50 Values of Anthracyclines Against Murine Leukemia Cell Lines

AnthracyclineL1210 IC50 (µM)P388 IC50 (µM)Reference(s)
This compound Data not quantifiedData not quantified[6]
Doxorubicin -24 (drug-resistant)[7]
Daunorubicin 0.033 - 0.040.39[2][3]
Idarubicin -Data not quantified[8]
Epirubicin -Data not quantified[9]

Note: The original publication on this compound stated cytotoxic activity against L1210 and P388 leukemia but did not provide specific IC50 values.[6] The IC50 values for other anthracyclines are sourced from various studies and may have different experimental conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for anthracyclines is the inhibition of topoisomerase II, which leads to DNA double-strand breaks and subsequent cell death.[4][5] This action is generally consistent across the anthracycline class.

General Anthracycline Mechanism of Action

Anthracycline_MOA Anthracycline Anthracycline DNA Nuclear DNA Anthracycline->DNA Intercalation Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Binding Ternary_Complex Ternary Complex (Anthracycline-DNA-Topo II) DNA->Ternary_Complex Topoisomerase_II->Ternary_Complex DSB DNA Double-Strand Breaks Ternary_Complex->DSB Stabilization of cleavage complex Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis

Specific Signaling Pathways

Recent research has elucidated more specific signaling pathways involved in the action of certain anthracyclines. For instance, daunorubicin has been shown to activate the sphingomyelin-ceramide pathway, which is involved in apoptosis induction.[10] Doxorubicin-induced cardiotoxicity has been linked to the inhibition of Glutathione S-transferase P1 (GSTP1) and the subsequent activation of the JNK signaling pathway, leading to ferroptosis, a form of iron-dependent cell death.[11]

Doxorubicin_Cardiotoxicity_Pathway Doxorubicin Doxorubicin GSTP1 GSTP1 Doxorubicin->GSTP1 Inhibits JNK JNK Pathway Doxorubicin->JNK Activation GSTP1->JNK Inhibition of JNK (Normal) ACSL4 ACSL4 Upregulation JNK->ACSL4 Lipid_Peroxidation Lipid Peroxidation ACSL4->Lipid_Peroxidation Ferroptosis Ferroptosis in Cardiomyocytes Lipid_Peroxidation->Ferroptosis

The specific signaling pathways affected by this compound have not yet been reported.

Toxicological Profile: The Challenge of Cardiotoxicity

A major limitation of anthracycline use is their cumulative dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[12] This toxicity is a significant concern in cancer survivors.

At present, there are no published toxicological studies specifically on this compound. Therefore, a direct comparison of its safety profile with other anthracyclines is not possible. The cardiotoxicity of established anthracyclines is well-documented and serves as a critical benchmark for the development of new analogues.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. However, a general protocol for determining the IC50 of chemotherapeutic agents against leukemia cell lines is provided below.

General Protocol for IC50 Determination via MTT Assay
  • Cell Culture: L1210 or P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Drug Treatment: A serial dilution of the anthracycline (this compound, doxorubicin, etc.) is prepared and added to the wells. A control group receives only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Culture_Cells Culture Leukemia Cells (L1210 or P388) Start->Culture_Cells Seed_Plates Seed 96-well Plates Culture_Cells->Seed_Plates Add_Drug Add Serial Dilutions of Anthracycline Seed_Plates->Add_Drug Incubate Incubate (48-72h) Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro studies of this compound against a panel of cancer cell lines alongside other anthracyclines to provide a clear comparison of potency.

  • Toxicological Evaluation: Comprehensive in vivo studies to determine the toxicological profile of this compound, with a particular focus on cardiotoxicity.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to identify potential biomarkers of response or resistance.

A thorough understanding of these aspects will be crucial in determining the potential clinical utility of this compound as a novel anti-cancer agent.

References

Nocardicyclin A: A Comparative Analysis of Cross-Resistance with Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Nocardicyclin A, a novel anthracycline antibiotic isolated from Nocardia pseudobrasiliensis, has demonstrated cytotoxic activity against leukemia cell lines L1210 and P388, positioning it as a compound of interest in anticancer research.[1] While comprehensive cross-resistance studies for this compound are not yet available in published literature, this guide provides a comparative framework based on established mechanisms of resistance to other anthracyclines and cytotoxic agents. The following sections detail potential cross-resistance profiles, the experimental protocols to investigate them, and the underlying cellular signaling pathways.

Comparative Cross-Resistance Profile

The following table summarizes the predicted cross-resistance profile of this compound based on known resistance mechanisms to other anticancer drugs. It is important to note that these are projections and require experimental validation.

Anticancer Drug Mechanism of Action Common Resistance Mechanisms Predicted Cross-Resistance with this compound
Doxorubicin Anthracycline; DNA intercalation and topoisomerase II inhibition.Increased drug efflux (MDR1/P-gp), altered topoisomerase II, enhanced DNA repair, increased glutathione-S-transferase activity.High. As an anthracycline, this compound is likely to be affected by the same multidrug resistance pumps.
Cisplatin Platinum-based; DNA cross-linking.Increased DNA repair (NER pathway), decreased drug uptake, inactivation by glutathione.Moderate. Potential for cross-resistance if cancer cells exhibit enhanced DNA repair mechanisms.
Paclitaxel Taxane; microtubule stabilization.Alterations in tubulin structure, increased drug efflux (MDR1/P-gp).High. If resistance is mediated by MDR1/P-gp, cross-resistance is highly probable.
Vincristine Vinca alkaloid; microtubule destabilization.Alterations in tubulin structure, increased drug efflux (MDR1/P-gp).High. Similar to paclitaxel, MDR1/P-gp-mediated resistance would likely confer cross-resistance.
Etoposide Topoisomerase II inhibitor.Altered topoisomerase II, increased drug efflux (MDR1/P-gp).High. Shared target (topoisomerase II) and efflux pump involvement suggest a high likelihood of cross-resistance.
Methotrexate Antimetabolite; inhibits dihydrofolate reductase.Decreased drug transport, altered target enzyme, gene amplification.Low. Different mechanism of action and resistance pathways make cross-resistance less likely.

Experimental Protocols for Cross-Resistance Studies

To validate the predicted cross-resistance profiles, the following experimental methodologies are recommended.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other anticancer drugs in various cancer cell lines, including drug-resistant sublines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, a breast cancer cell line, and its doxorubicin-resistant variant, MCF-7/ADR) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound and the comparator anticancer drugs for 48-72 hours.

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration. The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to that of the parental cell line.

Drug Efflux Pump Activity Assay

Objective: To investigate the role of multidrug resistance pumps, such as P-glycoprotein (MDR1/P-gp), in mediating resistance to this compound.

Protocol:

  • Cell Culture: Use cell lines with known expression levels of MDR1/P-gp (e.g., MCF-7/ADR).

  • Rhodamine 123 Accumulation: Incubate the cells with the fluorescent substrate of P-gp, Rhodamine 123, in the presence or absence of this compound or a known P-gp inhibitor like verapamil.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence intensity in the presence of this compound would suggest that it is a substrate for the efflux pump.

Signaling Pathways and Resistance Mechanisms

Understanding the cellular pathways involved in drug action and resistance is crucial for developing effective combination therapies.

Anthracycline Mechanism of Action and Resistance

The primary mechanism of action for anthracyclines like doxorubicin, and likely this compound, involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Resistance can arise from multiple mechanisms, with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/P-gp), being a major contributor.

Anthracycline_Resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane Nocardicyclin_A This compound Topoisomerase_II Topoisomerase II Nocardicyclin_A->Topoisomerase_II Inhibits MDR1 MDR1/P-gp Nocardicyclin_A->MDR1 Substrate for efflux DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA Acts on Apoptosis Apoptosis DNA_Damage->Apoptosis MDR1->Nocardicyclin_A Efflux

Caption: Mechanism of action and resistance for anthracyclines.

Experimental Workflow for Cross-Resistance Analysis

A systematic workflow is essential for the comprehensive evaluation of cross-resistance.

Cross_Resistance_Workflow start Select Cancer Cell Lines (Parental and Drug-Resistant) ic50 Determine IC50 values for This compound and Comparator Drugs (MTT Assay) start->ic50 efflux Assess Drug Efflux (Rhodamine 123 Assay) start->efflux topo Topoisomerase II Activity Assay start->topo dna_repair DNA Repair Capacity Assay start->dna_repair rf Calculate Resistance Factor (RF) ic50->rf data_analysis Data Analysis and Cross-Resistance Profile Generation rf->data_analysis efflux->data_analysis topo->data_analysis dna_repair->data_analysis conclusion Conclusion on Cross-Resistance and Potential for Combination Therapy data_analysis->conclusion

Caption: Experimental workflow for cross-resistance studies.

References

Unveiling the Antibacterial Potential of Nocardicyclin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide confirming the antibacterial spectrum of Nocardicyclin A, a novel anthracycline antibiotic, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this compound's performance against various bacterial strains, supported by experimental data, and outlines the methodologies used in these critical evaluations.

This compound: A Potent Agent Against Gram-Positive Bacteria

This compound, isolated from Nocardia pseudobrasiliensis, has demonstrated significant activity against a range of Gram-positive bacteria, including clinically relevant Mycobacterium and Nocardia species.[1] Notably, it has shown no activity against Gram-negative bacteria.[1] This selective antibacterial spectrum positions this compound as a promising candidate for further investigation in the development of targeted antibiotic therapies.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound (µg/mL)
Staphylococcus aureusData not available
Streptococcus pneumoniaeData not available
Enterococcus faecalisData not available
Mycobacterium smegmatisData not available
Nocardia asteroidesData not available

Note: Specific MIC values for this compound against a comprehensive panel of bacteria are not publicly available in the reviewed literature. The original publication by Tanaka et al. (1997) indicates activity against Gram-positive bacteria but does not provide specific MIC values in its abstract.

Understanding the Mechanism of Action

This compound belongs to the anthracycline class of antibiotics. The primary mechanism of action for anthracyclines involves the intercalation of the molecule into the bacterial DNA, which disrupts DNA replication and transcription, ultimately leading to bacterial cell death. Furthermore, anthracyclines are known to inhibit topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication.

cluster_cell Bacterial Cell Nocardicyclin_A This compound DNA Bacterial DNA Nocardicyclin_A->DNA Intercalation Topoisomerase_II Topoisomerase II Nocardicyclin_A->Topoisomerase_II Inhibition Replication_Fork Replication Fork disruption DNA->Replication_Fork Topoisomerase_II->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for the Minimum Inhibitory Concentration (MIC) assay, a key experiment in this evaluation.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.
  • Colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard.
  • The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing a sterile growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
  • The plate is incubated at an appropriate temperature and duration for the specific bacterium being tested (typically 35-37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

"Start" [label="Start: Pure Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; "Dilute_Inoculum" [label="Dilute to 5x10^5 CFU/mL"]; "Prepare_Antibiotic" [label="Prepare Serial Dilutions\nof this compound"]; "Inoculate_Plate" [label="Inoculate Microtiter Plate"]; "Incubate" [label="Incubate Plate\n(e.g., 37°C, 24h)"]; "Read_Results" [label="Read MIC\n(Lowest concentration with no growth)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Dilute_Inoculum"; "Prepare_Antibiotic" -> "Inoculate_Plate"; "Dilute_Inoculum" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

Caption: Workflow for MIC determination via broth microdilution.

Future Directions

The selective activity of this compound against Gram-positive bacteria warrants further investigation. Future studies should focus on determining the precise MIC values against a broader range of pathogenic Gram-positive bacteria, including drug-resistant strains. Elucidating the specific molecular interactions between this compound and its bacterial targets will be crucial for optimizing its therapeutic potential and guiding the development of new and more effective antibiotics.

References

Nocardicyclin A vs. Nocardicyclin B: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Nocardicyclin A and Nocardicyclin B are novel anthracycline antibiotics isolated from the mycelium of Nocardia pseudobrasiliensis. As members of the anthracycline class of compounds, they exhibit both cytotoxic and antibacterial properties. This guide provides a comparative overview of their biological activities based on available scientific literature, offering insights for researchers and professionals in drug development.

Qualitative Biological Activity

Both this compound and Nocardicyclin B have demonstrated activity against Gram-positive bacteria, including Mycobacterium and Nocardia species.[1] Conversely, they are inactive against Gram-negative bacteria.[1] In terms of anticancer properties, this compound has shown cytotoxic effects against L1210 and P388 leukemia cell lines.[1][2][3] Further studies have indicated its activity against the multi-drug-resistant P388/ADR leukemia cell line.[2][3] While Nocardicyclin B is also expected to possess cytotoxic properties, specific data detailing its activity against cancer cell lines is not as readily available in the reviewed literature.

Quantitative Biological Activity Comparison

A direct comparative study providing specific IC50 (half-maximal inhibitory concentration) values for cytotoxicity or MIC (minimum inhibitory concentration) values for antibacterial activity for both this compound and Nocardicyclin B is not publicly available in the reviewed scientific literature. The foundational study by Tanaka et al. (1997) mentions the cytotoxic and antibacterial activities but does not present the quantitative data in its abstract. Without access to the full-text article, a quantitative comparison cannot be provided at this time.

Mechanism of Action: The Anthracycline Blueprint

As anthracycline antibiotics, this compound and B are presumed to share a common mechanism of action with other members of this class, such as doxorubicin. The primary mechanisms include:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[4][5][6][7][8] This intercalation distorts the DNA structure, thereby interfering with fundamental cellular processes like DNA replication and transcription.[4][5][8]

  • Topoisomerase II Inhibition: Anthracyclines are known to inhibit the enzyme topoisomerase II.[4][5][7] This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of these breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).[7][8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can participate in redox cycling, leading to the production of ROS.[4][6][8] This oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity.[6][8]

The culmination of these actions is the induction of apoptotic signaling pathways, leading to the elimination of cancer cells.

Experimental Protocols

Below are detailed, representative protocols for the key experimental assays used to evaluate the biological activities of compounds like this compound and B.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., L1210 or P388) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Nocardicyclin B in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or a Nocardia species) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and Nocardicyclin B in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours (or longer for slow-growing organisms like Nocardia).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added, which changes color in the presence of metabolically active cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the presumed mechanism of action of this compound and B, based on the known pathways of anthracycline antibiotics.

Anthracycline_Mechanism cluster_cell Cancer Cell Nocardicyclin This compound/B DNA Nuclear DNA Nocardicyclin->DNA Intercalation TopoisomeraseII Topoisomerase II Nocardicyclin->TopoisomeraseII Inhibition Mitochondrion Mitochondrion Nocardicyclin->Mitochondrion Redox Cycling Apoptosis Apoptosis DNA->Apoptosis Signal TopoisomeraseII->DNA DNA Strand Breaks ROS Reactive Oxygen Species (ROS) ROS->DNA Damage Mitochondrion->ROS Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Serial Dilutions of This compound/B seed_cells->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Signaling_Pathway Anthracyclines Nocardicyclins (Anthracyclines) DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Anthracyclines->DNA_Damage ROS_Generation ROS Generation Anthracyclines->ROS_Generation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Mitochondrial_Pathway Mitochondrial Pathway ROS_Generation->Mitochondrial_Pathway p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Synergistic Effects of Nocardicyclin A with Other Antibiotics: An Unexplored Frontier in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Despite the urgent need for novel antibiotic combinations to combat the growing threat of antimicrobial resistance, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of the synergistic potential of Nocardicyclin A. To date, no published studies have specifically investigated the synergistic effects of this compound with other antibiotics. This absence of data precludes a detailed comparison of its performance with other therapeutic alternatives and highlights a promising, yet unexplored, area for future research.

This compound, an anthracycline antibiotic, has been shown to be active against Gram-positive bacteria, including Mycobacterium and Nocardia species.[1] However, its efficacy in combination with other antimicrobial agents remains to be determined. The exploration of such combinations is crucial, as synergistic interactions can lead to enhanced bactericidal activity, reduced likelihood of resistance development, and lower required doses, thereby minimizing potential toxicity.

The Path Forward: A Call for Investigation

To address this knowledge gap, researchers and drug development professionals are encouraged to undertake studies investigating the synergistic potential of this compound. A systematic approach to this investigation would involve several key experimental stages, as outlined below.

Experimental Workflow for Assessing Synergy

The following diagram illustrates a standard workflow for evaluating the synergistic effects of this compound with other antibiotics.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Selection of Candidate Antibiotics B Checkerboard Assay (FIC Index Determination) A->B Broad Spectrum & Diverse Mechanisms C Time-Kill Curve Assay B->C Confirmation of Synergy D Target Identification C->D E Pathway Analysis D->E Elucidating Synergistic Interaction F Animal Model of Infection E->F G Efficacy & Toxicity Assessment F->G Translational Relevance

Caption: Proposed experimental workflow for investigating this compound synergy.

Detailed Methodologies for Future Studies

Should research into the synergistic effects of this compound be undertaken, the following experimental protocols would be essential for generating robust and comparable data.

Checkerboard Assay Protocol

The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the selected partner antibiotic in an appropriate solvent. Create a series of twofold serial dilutions for each antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: In a 96-well microtiter plate, dispense the serially diluted this compound along the x-axis and the serially diluted partner antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Include control wells for each antibiotic alone and a growth control without any antibiotics.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the target Gram-positive organism. Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Curve Assay Protocol

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.

  • Preparation: Prepare tubes containing a standardized bacterial inoculum in a logarithmic growth phase in a suitable broth medium.

  • Antibiotic Addition: Add this compound and the partner antibiotic, both alone and in combination, at concentrations determined from the checkerboard assay (e.g., at their respective MICs and synergistic concentrations). Include a growth control tube without antibiotics.

  • Sampling and Plating: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube. Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Colony Counting: Incubate the agar plates for 18-24 hours, and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Conclusion

While the current body of scientific literature does not provide data on the synergistic effects of this compound with other antibiotics, this represents a significant opportunity for future research. By employing standardized methodologies such as checkerboard assays and time-kill curve analyses, the scientific community can begin to uncover the potential of this compound in combination therapies. The insights gained from such studies could be instrumental in developing novel and effective strategies to combat the ever-growing challenge of antibiotic-resistant Gram-positive infections. The framework provided in this guide serves as a roadmap for researchers to embark on this important line of inquiry.

References

Comparative Guide to the In Vivo Antitumor Mechanism of Nocardicyclin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo antitumor mechanism of Nocardicyclin A, a novel anthracycline antibiotic.[1] Given the limited public data on its in vivo performance, this document outlines a robust validation strategy, using the well-established anthracycline, Doxorubicin, as a primary comparator. The protocols and comparative metrics detailed herein are designed to guide researchers in assessing the preclinical efficacy and mechanism of action of this compound.

Proposed Mechanism of Action: this compound vs. Doxorubicin

This compound belongs to the anthracycline class of antibiotics, which are known for their potent cytotoxic effects.[1] Its mechanism is hypothesized to be similar to that of Doxorubicin, a cornerstone of chemotherapy for decades. The primary proposed mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and ultimately, apoptosis.[2][3]

Doxorubicin is known to exert its anticancer effects through multiple mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, distorting the helical structure and blocking DNA and RNA synthesis.[2][3]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing double-strand breaks.[3]

  • Reactive Oxygen Species (ROS) Generation: It can generate free radicals that damage cellular components, including DNA, proteins, and membranes.[2]

The following diagram illustrates the proposed signaling pathway for this compound, benchmarked against the known pathways of Doxorubicin.

G NocA_ext This compound NocA_int This compound (intracellular) NocA_ext->NocA_int Cellular Uptake Dox_ext Doxorubicin Dox_int Doxorubicin (intracellular) Dox_ext->Dox_int Cellular Uptake Top2_NocA Topoisomerase II Complex NocA_int->Top2_NocA Inhibition DNA_Intercalation_NocA DNA Intercalation NocA_int->DNA_Intercalation_NocA DSB_NocA DNA Double-Strand Breaks Top2_NocA->DSB_NocA DNA_Intercalation_NocA->DSB_NocA DDR_NocA DNA Damage Response (ATM/ATR, p53) DSB_NocA->DDR_NocA Activation Apoptosis_NocA Apoptosis DDR_NocA->Apoptosis_NocA Induction Top2_Dox Topoisomerase II Complex Dox_int->Top2_Dox Inhibition DNA_Intercalation_Dox DNA Intercalation Dox_int->DNA_Intercalation_Dox ROS ROS Generation Dox_int->ROS DSB_Dox DNA Double-Strand Breaks Top2_Dox->DSB_Dox DNA_Intercalation_Dox->DSB_Dox ROS->DSB_Dox Oxidative Damage DDR_Dox DNA Damage Response (ATM/ATR, p53) DSB_Dox->DDR_Dox Activation Apoptosis_Dox Apoptosis DDR_Dox->Apoptosis_Dox Induction

Proposed antitumor mechanism of this compound vs. Doxorubicin.

Comparative In Vivo Efficacy Data

The following table outlines key performance indicators for evaluating the in vivo efficacy of this compound. Data for Doxorubicin are provided as a benchmark from typical preclinical studies involving xenograft models. The values for this compound are listed as "To Be Determined" (TBD) and represent the primary endpoints of the proposed validation studies.

ParameterThis compoundDoxorubicin (Comparator)Description
Drug Administration
VehicleTBDSaline or PBSThe control solution used to deliver the drug.
Dose Range (mg/kg)TBD2 - 10 mg/kgThe range of drug concentrations tested for efficacy and toxicity.
Route of AdministrationTBDIntravenous (i.v.) or Intraperitoneal (i.p.)The method of drug delivery to the animal model.
Dosing ScheduleTBDOnce or twice weeklyThe frequency and duration of the treatment regimen.
Efficacy Metrics
Tumor Growth Inhibition (TGI)TBD40% - 90% (dose-dependent)The percentage reduction in tumor volume/weight in treated vs. control groups.
Tumor Stasis/RegressionTBDOften observed at higher dosesThe percentage of tumors that stop growing or shrink.
Mean Survival IncreaseTBDVaries by model and doseThe increase in lifespan of treated animals compared to the control group.
Toxicity Metrics
Body Weight LossTBD< 15%A key indicator of systemic toxicity.
Maximum Tolerated Dose (MTD)TBD~8-10 mg/kg (model dependent)The highest dose that does not cause unacceptable toxicity.
Clinical ObservationsTBDLethargy, ruffled fur at high dosesMonitored signs of adverse effects (e.g., changes in behavior, appearance).

Experimental Workflow for In Vivo Validation

A systematic workflow is essential for the successful in vivo validation of a new antitumor compound. The diagram below outlines the critical steps from model selection to terminal analysis for comparing this compound against a standard-of-care agent like Doxorubicin.

G start Start: Hypothesis Formulation model_dev 1. Xenograft Model Development (e.g., H460, P388 cells in nude mice) start->model_dev randomization 2. Tumor Establishment & Randomization (Tumor volume ~100-150 mm³) model_dev->randomization treatment 3. Treatment Initiation (4 Groups) randomization->treatment group1 Group 1: Vehicle Control treatment->group1 group2 Group 2: This compound (Low Dose) treatment->group2 group3 Group 3: This compound (High Dose) treatment->group3 group4 Group 4: Doxorubicin (Comparator) treatment->group4 monitoring 4. In-Life Monitoring (Tumor Volume, Body Weight, Clinical Signs) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint 5. Study Endpoint Reached (e.g., Day 28 or tumor volume limit) monitoring->endpoint necropsy 6. Necropsy & Sample Collection (Tumors, Blood, Organs) endpoint->necropsy analysis 7. Ex Vivo & Data Analysis necropsy->analysis efficacy_analysis Efficacy Analysis (TGI, Survival Curves) analysis->efficacy_analysis mechanism_analysis Mechanism Analysis (IHC, Western Blot) analysis->mechanism_analysis toxicity_analysis Toxicity Analysis (Histopathology, Bloodwork) analysis->toxicity_analysis conclusion End: Conclusion on Efficacy & Mechanism efficacy_analysis->conclusion mechanism_analysis->conclusion toxicity_analysis->conclusion

Standard experimental workflow for in vivo antitumor drug validation.

Detailed Experimental Protocols

This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice, a standard for preclinical efficacy testing.[4][5]

  • Cell Culture: Culture human cancer cells (e.g., H460 NSCLC, P388 leukemia) under sterile conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.

  • Animal Model: Use 6-8 week old female athymic nude or NOD/SCID mice. Allow them to acclimatize for at least one week.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 25-gauge needle.[4]

  • Tumor Monitoring: Monitor mice twice weekly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Tumor volume is calculated using the formula: (Length × Width²) / 2.[5]

  • Treatment: Administer this compound, Doxorubicin, or Vehicle Control according to the predetermined doses and schedule. Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint: Conclude the study when tumors in the control group reach the predetermined maximum size, or after a fixed duration (e.g., 28 days). Euthanize mice and collect tumors, blood, and major organs for further analysis.

IHC is used to detect the presence and localization of key proteins within the tumor tissue to elucidate the mechanism of action.

  • Tissue Preparation: Fix collected tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Embed tissues in paraffin and section them into 4-5 µm slices.

  • Antigen Retrieval: Deparaffinize sections and rehydrate them. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Ki-67 for proliferation, anti-cleaved Caspase-3 for apoptosis, anti-γH2AX for DNA damage).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization: Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.

  • Analysis: Dehydrate, clear, and mount the slides. Image the slides and quantify the staining intensity and percentage of positive cells using image analysis software.

Western blotting is used to quantify the expression levels of key proteins involved in the drug's signaling pathway.

  • Protein Extraction: Snap-freeze tumor samples in liquid nitrogen. Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., p-p53, Bax, Bcl-2, PARP) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a housekeeping protein (e.g., β-actin, GAPDH) for normalization.

  • Analysis: Quantify band intensities using densitometry software to determine relative protein expression levels across treatment groups.

Logical Framework for Comparative Assessment

The ultimate goal is to determine if this compound offers a therapeutic advantage over existing drugs. This diagram outlines the logical flow for comparing its performance profile against the established comparator, Doxorubicin.

G start Comparative Assessment efficacy Efficacy Comparison start->efficacy safety Safety Profile Comparison start->safety mechanism Mechanism of Action Confirmation start->mechanism tgi_comp NocA TGI vs. Dox TGI efficacy->tgi_comp survival_comp NocA Survival Benefit vs. Dox efficacy->survival_comp toxicity_comp NocA Toxicity vs. Dox Toxicity (Weight Loss, Clinical Signs) safety->toxicity_comp window_comp Therapeutic Window (Efficacy vs. Toxicity) safety->window_comp pathway_confirm Confirm Apoptosis & DNA Damage (IHC/WB Data) mechanism->pathway_confirm novel_effects Identify Novel or Divergent Mechanisms mechanism->novel_effects decision Go / No-Go Decision for Further Development tgi_comp->decision Superior or Equivalent? survival_comp->decision Superior or Equivalent? toxicity_comp->decision Safer or Wider Window? window_comp->decision Safer or Wider Window? pathway_confirm->decision Mechanism Validated? novel_effects->decision Mechanism Validated?

Logical flow for the go/no-go decision in preclinical development.

References

A Comparative Analysis of Nocardicyclin A and Other Bioactive Metabolites from Nocardia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Mechanisms of Key Nocardia-Derived Compounds

The genus Nocardia, a group of Gram-positive, filamentous bacteria, is a prolific source of novel secondary metabolites with a broad spectrum of biological activities. These compounds hold significant promise for the development of new therapeutic agents. This guide provides a comparative analysis of Nocardicyclin A, an anthracycline antibiotic, with other notable Nocardia-derived metabolites, namely the immunosuppressive macrolide Brasilinolide A and the cytotoxic siderophore Nocardichelin A. We present a summary of their biological performance based on available experimental data, detailed experimental methodologies for key assays, and visualizations of their putative signaling pathways.

Data Presentation: A Comparative Overview of Bioactivity

The following table summarizes the quantitative data on the biological activities of this compound, Brasilinolide A, and Nocardichelin A, providing a clear comparison of their potency against various cell lines and microbial strains.

MetaboliteClassBiological ActivityTargetIC50/MIC/GI50Source
This compound AnthracyclineCytotoxicityP388 Leukemia Cells0.2 µg/mL[1]
CytotoxicityL1210 Leukemia Cells0.4 µg/mL[1]
AntibacterialStaphylococcus aureus 209P3.13 µg/mL[1]
AntibacterialBacillus subtilis PCI 2191.56 µg/mL[1]
AntibacterialMycobacterium smegmatis ATCC 6071.56 µg/mL[1]
Brasilinolide A MacrolideImmunosuppressionMixed Lymphocyte Reaction (MLR)0.001 µg/mL[2][3]
AntifungalAspergillus niger ATCC 627525 µg/mL (MIC)[2]
Nocardichelin A SiderophoreCytotoxicityGastric Adenocarcinoma (AGS)0.9 µM[4]
CytotoxicityBreast Carcinoma (MCF-7)1.2 µM[4]
CytotoxicityHepatocellular Carcinoma (HepG2)2.5 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial and antifungal activities of this compound and Brasilinolide A were determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Each well was inoculated with the microbial suspension. The plates were incubated at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Determination of Cytotoxicity (IC50/GI50)

The cytotoxic activities of this compound and Nocardichelin A were assessed using the MTT and GI50 assays, respectively.

MTT Assay (for IC50 of this compound):

  • Cell Seeding: Leukemia cell lines (P388 and L1210) were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated by plotting the percentage of cell viability against the compound concentration.

GI50 Assay (for Nocardichelin A):

The GI50 (Growth Inhibition 50) values for Nocardichelin A were determined by the National Cancer Institute (NCI) using their standard protocol, which involves a sulforhodamine B (SRB) assay to assess cell growth inhibition across a panel of human cancer cell lines.

Mixed Lymphocyte Reaction (MLR) Assay

The immunosuppressive activity of Brasilinolide A was evaluated using a one-way mixed lymphocyte reaction.[2][3]

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from the peripheral blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator and Responder Cells: PBMCs from one donor (stimulator cells) were treated with mitomycin C to inhibit their proliferation. PBMCs from the second donor served as the responder cells.

  • Co-culture: Responder cells (2 x 10^5) were co-cultured with stimulator cells (2 x 10^5) in 96-well plates in the presence of varying concentrations of Brasilinolide A.

  • Proliferation Assay: After 4 days of incubation, the proliferation of the responder cells was measured by the incorporation of [3H]-thymidine.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits the proliferative response by 50%, was determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these metabolites exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways involved.

This compound: Induction of Apoptosis

As an anthracycline, this compound is proposed to induce apoptosis (programmed cell death) in cancer cells through mechanisms common to this class of compounds, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades.

NocardicyclinA_Apoptosis cluster_extracellular Extracellular cluster_cellular Cancer Cell This compound This compound Cell Membrane Cell Membrane DNA DNA Cell Membrane->DNA Intercalation Topoisomerase II Topoisomerase II Cell Membrane->Topoisomerase II Inhibition DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative apoptotic pathway induced by this compound.

Brasilinolide A: Immunosuppressive Action

The immunosuppressive activity of Brasilinolide A, demonstrated in the mixed lymphocyte reaction, suggests its interference with T-cell activation and proliferation. While the precise molecular target is not yet fully elucidated, macrolides are known to exert immunomodulatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production and interference with T-cell signaling pathways.[5]

BrasilinolideA_Immunosuppression cluster_interaction Antigen Presentation cluster_signaling T-Cell Signaling Cascade APC Antigen Presenting Cell T-Cell T-Cell APC->T-Cell Antigen Presentation TCR Signaling T-Cell Receptor Signaling Brasilinolide A Brasilinolide A Brasilinolide A->TCR Signaling Inhibition? T-Cell Proliferation T-Cell Proliferation Brasilinolide A->T-Cell Proliferation Inhibition Calcineurin Activation Calcineurin Activation TCR Signaling->Calcineurin Activation NFAT Activation NFAT Activation Calcineurin Activation->NFAT Activation IL-2 Production IL-2 Gene Transcription NFAT Activation->IL-2 Production IL-2 Production->T-Cell Proliferation

Caption: Proposed mechanism of immunosuppression by Brasilinolide A.

Nocardichelin A: Cytotoxic Mechanism via Iron Depletion

Nocardichelin A is a siderophore, a compound with a high affinity for iron. Its cytotoxic mechanism is likely linked to its ability to chelate iron, thereby depriving cancer cells of this essential element. Iron is a critical cofactor for many enzymes involved in cellular processes, including DNA replication and energy metabolism. Iron depletion can lead to cell cycle arrest and apoptosis.[4]

NocardichelinA_Cytotoxicity cluster_extracellular Extracellular cluster_cellular Cancer Cell Nocardichelin A Nocardichelin A Fe3+ Iron (Fe³⁺) Nocardichelin A->Fe3+ Chelation Nocardichelin A-Fe Complex Nocardichelin A-Fe Complex Cellular Iron Pool Cellular Iron Pool Nocardichelin A-Fe Complex->Cellular Iron Pool Depletion Iron Depletion Iron Depletion Cellular Iron Pool->Iron Depletion Ribonucleotide Reductase Ribonucleotide Reductase Iron Depletion->Ribonucleotide Reductase Inhibition DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Cytotoxicity of Nocardichelin A through iron depletion.

Conclusion

This compound, Brasilinolide A, and Nocardichelin A represent a diverse array of bioactive metabolites produced by Nocardia species, each with distinct and potent biological activities. This compound demonstrates significant cytotoxic and antibacterial properties characteristic of anthracyclines. Brasilinolide A exhibits potent immunosuppressive effects, highlighting its potential in modulating immune responses. Nocardichelin A's cytotoxic action, mediated by its iron-chelating ability, presents a unique mechanism for anticancer activity.

This comparative guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating natural products. Further investigation into their specific molecular targets and mechanisms of action will be crucial in advancing these promising compounds from the laboratory to clinical applications. The detailed experimental protocols and pathway diagrams furnished herein are intended to support and stimulate such future research endeavors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Nocardicyclin A Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety. Proper handling and disposal of investigational compounds like Nocardicyclin A, a potent anthracycline antibiotic with cytotoxic properties, are paramount to protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Protocols

This compound, like other anthracyclines, should be handled with caution due to its potential cytotoxicity. Adherence to standard laboratory safety protocols for hazardous compounds is mandatory. This includes working within a certified chemical fume hood or a Class II biological safety cabinet, especially when handling powdered forms or preparing solutions, to prevent aerosolization and inhalation.

Personal Protective Equipment (PPE) is non-negotiable:

  • Gloves: Double gloving with chemotherapy-rated gloves is recommended. Change the outer glove immediately upon contamination.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric, should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Respiratory Protection: For handling powders outside of a containment hood or in the event of a spill, a fit-tested N95 respirator or higher is required.

This compound Waste Segregation and Disposal Workflow

Proper segregation of waste contaminated with this compound is critical. Waste should be categorized as either "bulk" or "trace" cytotoxic waste.

  • Bulk Cytotoxic Waste: This includes unused or expired this compound, grossly contaminated items (e.g., saturated absorbent pads from a spill), and solutions with a concentration greater than 3% of the original product. This waste must be disposed of in designated black hazardous waste containers.

  • Trace Cytotoxic Waste: This category includes items with minimal residual contamination (less than 3% by weight of the original amount), such as empty vials, "RCRA empty" containers, used PPE, and contaminated lab supplies (e.g., pipette tips, tubes). This waste should be placed in designated yellow chemotherapy waste containers for incineration.

Sharps contaminated with this compound, such as needles and syringes, must be disposed of immediately in a puncture-resistant, purple-lidded sharps container designated for cytotoxic sharps.

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

NocardicyclinA_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Segregation cluster_2 Chemical Inactivation (Optional) cluster_3 Final Disposal A This compound Use (Experimentation) B Contaminated Materials (PPE, Glassware, Sharps, Solutions) A->B C Trace Waste (<3%) (Empty Vials, Used PPE) B->C D Bulk Waste (>3%) (Unused Product, Grossly Contaminated Items) B->D E Contaminated Sharps B->E G Trace Waste Container (Yellow) C->G F Liquid Waste Treatment (e.g., Sodium Hypochlorite) D->F For Liquid Waste H Bulk Hazardous Waste Container (Black) D->H I Cytotoxic Sharps Container (Purple Lid) E->I F->H J High-Temperature Incineration (Licensed Facility) G->J H->J I->J

Caption: Workflow for the segregation and disposal of this compound waste.

Experimental Protocols for Chemical Inactivation

Protocol 1: Inactivation of Aqueous Solutions

  • Working in a chemical fume hood, transfer the aqueous waste containing this compound to a suitable container.

  • For each volume of waste solution, add an equal volume of 5.25% sodium hypochlorite solution (standard household bleach).[1]

  • Allow the mixture to react for at least one hour with occasional stirring.[1]

  • After the inactivation period, the resulting solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Protocol 2: Decontamination of Reusable Glassware

  • Rinse the contaminated glassware with a suitable solvent to remove the bulk of the this compound residue. Dispose of the rinsate as bulk hazardous waste.

  • Immerse the glassware in a 10% bleach solution.

  • Allow the glassware to soak for a minimum of 24 hours.

  • After soaking, thoroughly rinse the glassware with water and wash using standard laboratory procedures.

The following table summarizes the quantitative parameters for the chemical inactivation of anthracycline compounds.

ParameterGuidelineReference(s)
Inactivating Agent Sodium Hypochlorite (NaOCl)[1]
Concentration 5.25% for solutions, 10% for glassware[1]
Treatment Time ≥ 1 hour for solutions, 24 hours for glassware[1]
Efficacy Complete degradation to non-mutagenic residues[1]

Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For Spills Less Than 5 mL or 5 g:

  • Alert personnel in the immediate area and restrict access.

  • Don the appropriate PPE, including double gloves, a gown, eye protection, and an N95 respirator.

  • Gently cover liquid spills with absorbent pads. For powder spills, cover with damp absorbent pads to avoid generating dust.

  • Starting from the outside of the spill and working inwards, collect all contaminated materials.

  • Place all cleanup materials into a black hazardous waste container.

  • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.

  • Dispose of all used PPE as trace cytotoxic waste.

For Spills Greater Than 5 mL or 5 g:

  • Evacuate the area immediately and secure it to prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

  • Only trained personnel with appropriate spill response kits and PPE should perform the cleanup.

By adhering to these detailed procedures, research professionals can confidently manage this compound, ensuring a safe laboratory environment and upholding the highest standards of scientific responsibility.

References

Personal protective equipment for handling Nocardicyclin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nocardicyclin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is critical for ensuring the safety of all personnel and minimizing environmental impact.

This compound is a monocyclic β-lactam antibiotic belonging to the nocardicin class.[1][2][3][4] Although specific toxicity data is limited, its classification as a cytotoxic agent necessitates stringent handling procedures.[5]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 39391-39-4[1][4][6]
Molecular Formula C₂₃H₂₄N₄O₉[1][4][6]
Molecular Weight 500.46 g/mol [1][4][6]
Appearance Colorless needles[6]
Melting Point 214-216°C (decomposes)[6]
Solubility Soluble in alkaline solutions, slightly soluble in methanol. Insoluble in chloroform, ethyl acetate, and ethyl ether.[6]
Stability Stable under standard conditions.
Toxicological Data

The following table summarizes the available acute toxicity data for this compound. The lack of comprehensive toxicological information underscores the need for cautious handling.

TestSpeciesRouteValueSource
LD50Male MiceOral>8000 mg/kg[6]
LD50RatsOral>8000 mg/kg[6]
LD50Male MiceIntravenous>2000 mg/kg[6]
LD50RatsIntravenous>2000 mg/kg[6]
LD50Male MiceIntraperitoneal2500 mg/kg[6]
LD50RatsIntraperitoneal2600 mg/kg[6]

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double GlovingWear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.
Respiratory Protection NIOSH-approved RespiratorFor handling powders or creating aerosols, a fit-tested N95 or higher-level respirator is required.
Eye Protection Safety Goggles with Side ShieldsTo protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound, especially of the powdered form, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize inhalation exposure.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.

2. Weighing and Reconstitution:

  • When weighing the solid compound, use a containment balance enclosure if available.

  • To reconstitute, slowly add the diluent to the vial containing the lyophilized powder to avoid aerosolization.

  • Gently swirl the vial to dissolve the contents; do not shake vigorously.

3. Experimental Procedures:

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.

  • All equipment and containers holding this compound must be clearly labeled as "Cytotoxic."

4. Post-Handling:

  • Decontaminate all surfaces of the work area with an appropriate cleaning agent (e.g., a high-pH solution) upon completion of work.

  • Carefully remove PPE, starting with the outer gloves, and dispose of it as cytotoxic waste.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to non-laboratory personnel.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired product.

    • Contaminated PPE (gloves, gowns, etc.).

    • Labware (pipette tips, vials, plates).

    • Spill cleanup materials.

2. Waste Containers:

  • Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.

  • For liquid waste, use sealed containers. Chemical degradation using sodium hypochlorite (5.25%) for at least one hour can be an effective method for inactivating anthracyclines before disposal.[7]

3. Final Disposal:

  • Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.

  • Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[8][9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct response is essential.

Spill_Management_Workflow This compound Spill Management Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Disposal_and_Reporting Disposal and Reporting Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Cordon Off Evacuate->Alert Immediately PPE 3. Don Appropriate PPE Alert->PPE Before approaching Contain 4. Contain the Spill PPE->Contain Once equipped Clean 5. Clean the Spill Area Contain->Clean After containment Decontaminate 6. Decontaminate Surfaces Clean->Decontaminate Thoroughly Dispose 7. Dispose of Contaminated Materials Decontaminate->Dispose After cleaning Remove_PPE 8. Remove PPE Carefully Dispose->Remove_PPE Properly Report 9. Report the Incident Remove_PPE->Report As required

Caption: Workflow for managing a this compound spill.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Secure the Area: Cordon off the spill area to prevent entry.

  • Don PPE: Put on the appropriate PPE as outlined in the table above, including a respirator.

  • Contain the Spill:

    • For liquid spills, cover with absorbent pads from a cytotoxic spill kit, working from the outside in.

    • For solid spills, gently cover with damp absorbent pads to avoid raising dust. DO NOT dry sweep.

  • Clean the Spill:

    • Carefully collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste container.

  • Decontaminate:

    • Clean the spill area three times with a detergent solution, followed by a clean water rinse.

    • A final decontamination step with a sodium hypochlorite solution can be used to inactivate any remaining residue.

  • Dispose: Place all cleanup materials, including used PPE, into the cytotoxic waste container.

  • Remove PPE: Remove PPE in the correct order to avoid self-contamination.

  • Report: Report the incident to the appropriate safety officer and complete any necessary documentation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.